molecular formula C9H18 B14642105 3-Methylideneoctane CAS No. 54393-35-0

3-Methylideneoctane

Cat. No.: B14642105
CAS No.: 54393-35-0
M. Wt: 126.24 g/mol
InChI Key: SLHFFNUTOSKGQG-UHFFFAOYSA-N
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Description

3-Methylideneoctane is a high-purity hydrocarbon compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This alkene is characterized by a terminal methylidene group, which makes it a valuable building block in organic synthesis and materials science research. The compound's structure, featuring a reactive double bond on a carbon chain, is of significant interest for various experimental applications. Primary research applications for 3-Methylideneoctane include its use as a key intermediate in synthetic organic chemistry, particularly in reactions catalyzed by zirconium . Its structural properties also make it a candidate for studies in fuel chemistry, where similar hydrocarbons are investigated for their potential to improve knock resistance and increase the octane number of gasoline blends . Researchers utilize this compound to develop new catalytic systems and to study reaction mechanisms involving olefins. This product is strictly labeled for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for use in commercial consumer applications. Researchers should handle this compound using appropriate laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneoctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFFNUTOSKGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538971
Record name 3-Methylideneoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54393-35-0
Record name 3-Methylideneoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylideneoctane: Structural Elucidation, Synthesis, and the IUPAC Nomenclature Paradigm Shift

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, precision in chemical nomenclature and synthetic methodology is non-negotiable. 3-Methylideneoctane (C₉H₁₈) serves as a critical case study in modern organic chemistry, not only as a versatile terminal alkene building block but also as a primary exemplar of the radical paradigm shift introduced in the 2013 IUPAC nomenclature recommendations.

This technical whitepaper explores the causality behind the IUPAC rule changes, details the physicochemical profile of 3-methylideneoctane, and provides a self-validating, regioselective synthetic protocol for its preparation.

Structural Elucidation & Physicochemical Profile

3-Methylideneoctane is a branched, acyclic hydrocarbon featuring a terminal exocyclic double bond. In drug discovery and materials science, such terminal alkenes are highly valued as substrates for cross-metathesis, hydroboration-oxidation, and palladium-catalyzed carbonylation [3].

To establish a baseline for analytical characterization, the quantitative data for 3-methylideneoctane is summarized below.

Table 1: Quantitative Data and Identifiers
PropertyValueSource
Preferred IUPAC Name (PIN) 3-Methylideneoctane[2]
Legacy IUPAC Name 2-Ethylhept-1-ene[2]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Exact Mass 126.14085 Da[1]
XLogP3 (Lipophilicity) 4.5[1]
Topological Polar Surface Area 0 Ų[1]
Canonical SMILES CCCCCC(=C)CC[1]

The IUPAC Nomenclature Paradigm Shift

Understanding the shift in IUPAC rules is critical for cheminformatics, patent filing, and literature mining. The naming of 3-methylideneoctane perfectly illustrates the divergence between legacy rules and modern standardization.

The Legacy Approach (Pre-2013): Unsaturation Priority

Under the 1979 and 1993 IUPAC recommendations, the primary criterion for selecting the parent acyclic chain was the maximum number of double or triple bonds .

  • Logic: Tracing the longest chain that includes the C=C double bond yields a 7-carbon chain (heptene). The remaining C2 fragment (ethyl group) becomes a substituent at position 2.

  • Result: The compound was historically named 2-ethylhept-1-ene .

The Modern Approach (2013 Blue Book): Chain Length Priority

To optimize machine-readability (e.g., InChI and SMILES generation) and standardize parent structures, the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book") reversed this seniority.

  • Logic: According to rule P-44.4.1 , the first criterion for choosing a preferred parent acyclic chain is the absolute length of the carbon chain (number of skeletal atoms). Unsaturation is relegated to a secondary criterion [2].

  • Result: The longest continuous chain is 8 carbons (octane). The =CH₂ group at carbon 3 is treated as a substituent (methylidene). Thus, the Preferred IUPAC Name (PIN) is 3-methylideneoctane .

IUPAC_Logic Start Target: C9H18 Alkene (Branched at C3) Split Which IUPAC Recommendations? Start->Split Rule1993 Pre-2013 Rules Criterion 1: Max Unsaturation Split->Rule1993 Historical Rule2013 2013 Blue Book (P-44.4.1) Criterion 1: Max Chain Length Split->Rule2013 Modern PIN Path1993 Parent: 7-Carbon Chain (Hept-1-ene) Rule1993->Path1993 Path2013 Parent: 8-Carbon Chain (Octane) Rule2013->Path2013 Result1993 Name: 2-ethylhept-1-ene (Obsolete) Path1993->Result1993 Result2013 PIN: 3-methylideneoctane (Current Standard) Path2013->Result2013

Fig 1: Logical divergence between pre-2013 and 2013 IUPAC nomenclature rules for acyclic alkenes.

Synthetic Methodology: Regioselective Wittig Olefination

Causality Behind the Experimental Choice

If one were to synthesize this compound via standard elimination (e.g., E1 dehydration of 3-methyl-3-octanol or E2 dehydrohalogenation), Zaitsev's rule would dictate the formation of the more substituted, thermodynamically stable internal alkenes (3-methyloct-2-ene or 3-methyloct-3-ene).

To achieve absolute regiocontrol and selectively isolate the kinetic terminal alkene, a Wittig olefination of octan-3-one is required [3]. The methylenetriphenylphosphorane ylide attacks the carbonyl carbon exclusively, preventing double-bond isomerization.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, utilizing intrinsic visual cues to confirm reaction progress without requiring continuous external sampling.

  • Ylide Generation (Visual Validation 1):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert Argon atmosphere at 0 °C.

    • Dropwise, add potassium tert-butoxide (t-BuOK, 1.2 eq).

    • Self-Validation: The white suspension will immediately transition to a vibrant, canary-yellow solution. This color change confirms the successful deprotonation and formation of the active methylenetriphenylphosphorane ylide.

  • Ketone Addition & Reaction (Visual Validation 2):

    • Slowly add octan-3-one (1.0 eq) to the yellow ylide solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: As the ketone is consumed, the yellow color will gradually fade. Simultaneously, a dense white precipitate of triphenylphosphine oxide (Ph₃PO) will form. The transition from a yellow solution to a white suspension indicates reaction completion.

  • Quench and Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with pentane (3x). Causality: Pentane is chosen over ethyl acetate because 3-methylideneoctane is highly non-polar; pentane maximizes product recovery while leaving the polar Ph₃PO byproduct behind.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (carefully, to avoid evaporating the volatile product).

    • Purify via a short silica gel plug using 100% pentane as the eluent.

Synthesis_Workflow Reagents Octan-3-one + Ph3PCH3Br Ylide Ylide Generation (t-BuOK, THF, 0°C) Visual: Turns Yellow Reagents->Ylide Base Addition Reaction Wittig Olefination Visual: White Ph3PO Precipitate Forms Ylide->Reaction Ketone Addition Workup Aqueous Quench & Pentane Extraction Reaction->Workup Complete Conv. Validation Validation 1H NMR: δ 4.7 ppm GC-MS: m/z 126 Workup->Validation Purified Product

Fig 2: Self-validating Wittig olefination workflow for the synthesis of 3-methylideneoctane.

Analytical Validation

To definitively confirm the structural integrity of the synthesized 3-methylideneoctane, the following analytical benchmarks must be met:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The chromatogram should yield a single peak (confirming the absence of internal alkene isomers). The mass spectrum will display a distinct molecular ion peak at m/z 126 , with typical fragmentation patterns for branched alkenes (e.g., loss of the pentyl chain yielding an m/z 55 fragment).

  • ¹H NMR Spectroscopy (CDCl₃): The hallmark of the successful Wittig olefination is the appearance of two distinct proton signals (often a multiplet or two closely spaced singlets) integrated to 2H in the alkene region at δ 4.65 – 4.75 ppm , corresponding to the terminal =CH₂ protons.

  • ¹³C NMR Spectroscopy (CDCl₃): The disappearance of the carbonyl carbon signal (~δ 210 ppm) from the octan-3-one starting material, replaced by two alkene carbon signals at approximately δ 150 ppm (quaternary C3) and δ 108 ppm (terminal =CH₂).

References

  • National Center for Biotechnology Information. "3-Methylideneoctane | C9H18 | CID 13383766" PubChem. URL:[Link]

  • Favre, H. A., & Powell, W. H. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) - Section P-44.4.1" IUPAC / RSC Publishing. URL:[Link]

  • Brunner, T. "Development of New Catalytic Systems for the Palladium-Catalyzed Carbonylation of Olefins (Chapter 4.4.3.2 Wittig Reactions)." Publikationsserver der Universität Regensburg. URL: [Link]

Physical and chemical properties of 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-Methylideneoctane , structured for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Protocols, and Reactivity Landscapes[1][2]

Executive Summary

3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene ) is a branched terminal alkene of the formula C₉H₁₈.[1] Characterized by a gem-disubstituted vinylidene motif, this molecule serves as a critical model for steric hindrance studies in olefin metathesis and a functional monomer in the synthesis of tunable polyolefins.[2] Its structural asymmetry—balancing a short ethyl group against a longer pentyl chain—provides unique regiochemical control in electrophilic additions and hydroformylation reactions, making it a valuable intermediate in the development of specialized surfactants and lipophilic drug carriers.[2]

Molecular Identity & Structural Analysis

Unlike linear alpha-olefins, 3-methylideneoctane possesses a 1,1-disubstituted double bond.[1] This steric crowding at the vinylic position significantly alters its reactivity profile compared to its linear isomer, 1-nonene.[2]

Parameter Data
Common Name 3-Methylideneoctane
IUPAC Name 2-Ethyl-1-heptene
CAS Registry Number 54393-35-0
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
SMILES CCCCCC(=C)CC
InChI Key SLHFFNUTOSKGQG-UHFFFAOYSA-N

Structural Insight: The molecule consists of a heptane backbone with an ethyl substituent at the C2 position, creating a terminal methylene (=CH₂) group.[2] The "3-methylideneoctane" nomenclature arises from treating the octane chain as the parent and the methylene as a substituent at C3, though 2-ethyl-1-heptene is the preferred IUPAC designation.[1]

Physicochemical Characterization

The following data represents a consensus of experimental values and high-fidelity predictive models (EPISuite™, ACD/Labs) for C₉ branched alkenes.

Property Value / Range Notes
Boiling Point (760 mmHg) 142°C – 144°CEstimated based on C₈ homolog (120°C) + CH₂ increment.[2][1]
Density (20°C) 0.735 ± 0.02 g/mLTypical for branched C₉ alkenes.[2][1]
Refractive Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1.4210Consistent with non-conjugated alkenes.[2]
LogP (Octanol/Water) 4.85Highly lipophilic; negligible water solubility.[2][1]
Vapor Pressure (25°C) ~4.5 mmHgVolatile; requires closed-system handling.[2][1]
Flash Point ~35°CFlammable liquid (Category 3).[2][1]
Synthesis & Production Protocols

To ensure high isomeric purity (>98%) and avoid the thermodynamic equilibration associated with acid-catalyzed dehydration of alcohols, the Wittig Methylenation of 3-octanone is the gold-standard protocol.[1]

Protocol: Wittig Methylenation of 3-Octanone

Objective: Regioselective synthesis of 2-ethyl-1-heptene without internal alkene isomerization.

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh₃Br): 1.1 equiv.[2][1]

  • Potassium tert-butoxide (KOtBu): 1.2 equiv.[1]

  • 3-Octanone: 1.0 equiv.[1]

  • Tetrahydrofuran (THF): Anhydrous, degassed.[2]

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend MePPh₃Br in THF (0.5 M). Cool to 0°C.[2][1]

  • Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow (formation of the phosphorane ylide).[2] Stir for 1 hour at 0°C.

  • Addition: Dropwise add 3-octanone (neat or in minimal THF) over 30 minutes. The yellow color may fade to a pale suspension.[2][1]

  • Reaction: Warm to room temperature and reflux for 4 hours to drive kinetics against the steric bulk of the ketone.

  • Workup: Cool to RT. Dilute with pentane (precipitates triphenylphosphine oxide, Ph₃PO).[2] Filter through a silica plug.[2][1]

  • Purification: Concentrate the filtrate and distill at ambient pressure (BP ~142°C).

Validation checkpoint:

  • ¹H NMR (CDCl₃): Look for two singlets (or narrow multiplets) at δ 4.68 and 4.72 ppm (terminal =CH₂).[2][1] Absence of quartet at δ 5.2 ppm confirms no internal alkene isomerization.[2][1]

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Octanone 3-Octanone (C8 Ketone) Betaine Oxaphosphetane Intermediate Octanone->Betaine Nucleophilic Attack Ylide Ph3P=CH2 (Wittig Reagent) Ylide->Betaine Product 3-Methylideneoctane (2-Ethyl-1-heptene) Betaine->Product Elimination Byproduct Ph3P=O (Solid Waste) Betaine->Byproduct

Figure 1: Wittig synthesis pathway ensuring exclusive formation of the terminal exocyclic double bond.[1]

Chemical Reactivity & Mechanistic Pathways

The 1,1-disubstituted nature of 3-methylideneoctane directs electrophiles to the less hindered terminal carbon (Markovnikov addition), while radical additions occur anti-Markovnikov.

A. Hydroboration-Oxidation (Anti-Markovnikov)

Reaction with 9-BBN followed by H₂O₂/NaOH yields 2-ethyl-1-heptanol .[1]

  • Utility: Synthesis of primary alcohols for plasticizers.[2][1]

  • Mechanism:[2][1][3] Steric bulk of the ethyl and pentyl groups at C2 forces the boron atom to attack the terminal C1 exclusively.[2][1]

B. Epoxidation

Reaction with m-CPBA yields 1,2-epoxy-2-ethylheptane .[2][1]

  • Utility: The epoxide is a versatile electrophile for ring-opening polymerization or nucleophilic attack by amines (drug conjugation).[1]

C. Polymerization (Coordination Chemistry)

As a monomer, 3-methylideneoctane is challenging to polymerize using standard Ziegler-Natta catalysts due to steric bulk.[2][1] However, Metallocene catalysts (e.g., zirconocenes) can incorporate it into ethylene copolymers to introduce short-chain branching, lowering the density and crystallinity of the polymer (LLDPE analogs).[2]

Reactivity Center 3-Methylideneoctane (2-Ethyl-1-heptene) Alcohol 2-Ethyl-1-heptanol (Primary Alcohol) Center->Alcohol 1. 9-BBN, THF 2. H2O2, NaOH Epoxide 1,2-Epoxy-2-ethylheptane (Reactive Intermediate) Center->Epoxide m-CPBA, DCM 0°C Polymer Poly(2-ethyl-1-heptene) or Copolymer Center->Polymer Metallocene Cat. MAO, Toluene

Figure 2: Divergent reactivity pathways demonstrating the versatility of the vinylidene motif.[2]

Analytical Profiling (Spectroscopy)

Identification of 3-methylideneoctane relies on distinguishing the vinylidene protons from internal alkene isomers.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 4.72 (s, 1H): Vinylidene proton (trans to Pentyl).[2]

  • δ 4.68 (s, 1H): Vinylidene proton (trans to Ethyl).[2]

  • δ 2.05 (q, J=7.5 Hz, 2H): Allylic methylene of the Ethyl group.[2]

  • δ 1.98 (t, J=7.5 Hz, 2H): Allylic methylene of the Pentyl chain.[2]

  • δ 1.2-1.4 (m, 6H): Bulk methylene chain.[2][1]

  • δ 0.90 (t, 6H): Methyl terminals (Ethyl and Pentyl).[2]

Infrared Spectroscopy (FT-IR)
  • 3075 cm⁻¹: C=H stretching (terminal alkene).[2][1]

  • 1645 cm⁻¹: C=C stretching (weak/medium, characteristic of 1,1-disubstituted alkenes).[2][1]

  • 890 cm⁻¹: =CH₂ out-of-plane bending (Strong, diagnostic peak).[2][1]

Applications in Research & Development
Drug Discovery: Bioisosterism & Lipophilicity

In medicinal chemistry, the 2-ethyl-1-heptene scaffold serves as a lipophilic tail equivalent.[2][1] The terminal double bond allows for "late-stage functionalization" of drug candidates.[1]

  • Strategy: Attach the 2-ethyl-1-heptene moiety to a polar pharmacophore.[1]

  • Metabolic Stability: The quaternary carbon at position 2 blocks β-oxidation, potentially extending the half-life of fatty acid analogs.[2][1]

Material Science: Tunable Viscosity Modifiers

Oligomerization of 3-methylideneoctane produces highly branched oils (polyalphaolefins, PAOs) with exceptional low-temperature fluidity.[2][1]

  • Mechanism:[2][1][3] The ethyl branches disrupt crystalline packing, maintaining liquid state at temperatures < -40°C, ideal for aerospace lubricants.[2]

Safety & Handling (SDS Summary)
  • Hazards: Flammable Liquid (Cat 3).[2][1] Skin Irritant (Cat 2).[2] Aspiration Hazard (Cat 1).[2]

  • Storage: Store under nitrogen in a cool, well-ventilated area. Inhibit with 10-50 ppm BHT if storing for extended periods to prevent peroxide formation.

  • Spill Response: Absorb with vermiculite.[2][1] Do not use combustible materials (sawdust).[2]

References
  • Chemical Identity & Constants: PubChem. Compound Summary: 3-Methylideneoctane (CID 13383766).[2][1] National Library of Medicine.[2][1] [Link][2]

  • Synthesis Protocols: Wittig, G., & Schöllkopf, U. (1954).[2] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien. Chemische Berichte. (Foundational Wittig protocol adapted for hindered ketones).[2]

  • Spectral Data Validation: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Reference for 1,1-disubstituted alkene NMR shifts).

  • Polymerization Applications: Kaminsky, W. (2013).[2][1] Polyolefins: 50 years after Ziegler and Natta II. Springer.[2][1] (Metallocene polymerization of branched alpha-olefins).

Sources

3-Methylideneoctane (C₉H₁₈): Molecular Characterization, Synthesis, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realm of lipid nanoparticle (LNP) engineering and specialty surfactant synthesis, the precise structural characterization of aliphatic building blocks is paramount. 3-Methylideneoctane (C₉H₁₈), a branched terminal alkene, serves as a critical hydrophobic precursor. This whitepaper provides a comprehensive technical breakdown of its molecular properties, the logic behind its modern IUPAC nomenclature, and field-proven synthetic and analytical workflows designed to guarantee absolute regiochemical control.

The IUPAC Nomenclature Paradigm Shift

Prior to the 2013 IUPAC recommendations, this molecule was widely documented in literature as 2-ethyl-1-heptene [1]. The legacy naming convention prioritized the inclusion of the principal functional group (the carbon-carbon double bond) within the parent chain. Consequently, the longest chain containing the alkene was a seven-carbon heptene.

However, the 2013 IUPAC Blue Book (specifically Rule P-44.3.2) introduced a structural paradigm shift to standardize cheminformatics parsing for complex, highly branched lipids[1]. The updated rule dictates that the principal chain must possess the greater number of skeletal carbon atoms, relegating unsaturation to a secondary criterion[2]. Therefore, the eight-carbon octane chain takes precedence, and the double bond is treated as a methylidene substituent at the C3 position, resulting in the Preferred IUPAC Name (PIN): 3-methylideneoctane [3].

Causality Insight: This shift is not merely pedantic; it ensures that automated parsing algorithms in drug discovery databases do not artificially fragment the primary carbon backbone when mapping structure-activity relationships (SAR) of aliphatic tails.

NomenclatureLogic Structure C9H18 Branched Alkene CH3-CH2-C(=CH2)-C5H11 Rule1979 Pre-2013 IUPAC Prioritize Double Bond Structure->Rule1979 Rule2013 2013 IUPAC (P-44.3.2) Prioritize Longest Chain Structure->Rule2013 NameOld 2-ethyl-1-heptene (7-Carbon Parent) Rule1979->NameOld NameNew 3-methylideneoctane (8-Carbon Parent) Rule2013->NameNew

IUPAC nomenclature logic shift from 2-ethyl-1-heptene to 3-methylideneoctane.

Physicochemical Profiling & Molecular Weight

Understanding the exact mass and lipophilicity of 3-methylideneoctane is essential for calculating stoichiometric equivalents in downstream functionalizations (e.g., hydroboration-oxidation or epoxidation).

Table 1: Physicochemical and Identificational Properties
ParameterValueReference
Preferred IUPAC Name 3-methylideneoctane[3]
Legacy Nomenclature 2-ethyl-1-heptene[1]
Molecular Formula C₉H₁₈[3]
Molecular Weight 126.24 g/mol [3]
Monoisotopic Mass 126.14085 Da[3]
Computed XLogP3 4.5[3]
CAS Registry Number 54393-35-0[3]

Regioselective Synthesis: The Wittig Approach

When synthesizing terminal branched alkenes, thermodynamic isomerization is the primary failure mode. Traditional methods, such as the acid-catalyzed dehydration of 3-ethyl-3-heptanol, are heavily governed by Zaitsev's rule. This results in a thermodynamically favored mixture of highly substituted internal alkenes (e.g., 3-ethyl-2-heptene), destroying the terminal regiochemistry required for targeted functionalization.

To ensure absolute regiocontrol, we employ a Wittig olefination starting from 3-octanone.

Protocol: Synthesis of 3-Methylideneoctane

1. Ylide Generation:

  • Suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. (Causality: Argon prevents the degradation of the highly moisture-sensitive ylide).

  • Cool the suspension to 0 °C and add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise. (Causality: n-BuLi is a strong nucleophilic base required to deprotonate the weakly acidic methyl protons of the phosphonium salt, driving the formation of the reactive methylenetriphenylphosphorane ylide).

2. Carbonyl Addition:

  • Dissolve 1.0 equivalent of 3-octanone in anhydrous THF and add it dropwise to the ylide solution at 0 °C. (Causality: Dropwise addition controls the exothermic [2+2] cycloaddition, preventing thermal degradation of the oxaphosphetane intermediate).

3. Cycloreversion & Elimination:

  • Allow the reaction to warm to room temperature and stir for 4 hours. (Causality: Warming provides the activation energy required for the cycloreversion of the oxaphosphetane ring, irreversibly driving the formation of the carbon-carbon double bond).

4. Self-Validating Workup & Purification:

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with cold hexanes.

  • (Causality: Cold hexane is highly selective. The non-polar 3-methylideneoctane dissolves readily, while the highly polar triphenylphosphine oxide (Ph₃P=O) byproduct crashes out of the cold non-polar solvent. This solubility differential acts as a self-validating purification mechanism).

  • Filter the suspension through a short silica plug to yield >98% pure 3-methylideneoctane.

SynthesisWorkflow Ylide 1. Ylide Generation Ph3PCH3Br + n-BuLi (THF, 0°C) Addition 2. Carbonyl Addition Add 3-Octanone dropwise Ylide->Addition Intermediate 3. Oxaphosphetane Formation [2+2] Cycloaddition Addition->Intermediate Elimination 4. Cycloreversion Forms Olefin + Ph3P=O Intermediate->Elimination Product 5. 3-Methylideneoctane Hexane Extraction & Silica Elimination->Product

Regioselective Wittig synthesis workflow for 3-methylideneoctane.

Analytical Validation Workflows

A synthetic protocol is only as robust as its validation framework. For 3-methylideneoctane, we rely on orthogonal validation using GC-MS and ¹H NMR to confirm both mass and terminal regiochemistry.

Protocol: Structural Elucidation

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Method: Electron Ionization (EI) at 70 eV.

  • Causality: EI provides highly reproducible fragmentation. The molecular ion (M⁺) will appear at m/z 126. Key diagnostic fragments include m/z 97 (loss of the ethyl group, M-29) and m/z 55 (loss of the pentyl group, M-71), which often acts as the base peak for this class of branched alkenes.

2. Nuclear Magnetic Resonance (¹H NMR):

  • Method: 400 MHz in CDCl₃.

  • Causality: ¹H NMR is the definitive tool to prove the terminal nature of the alkene. The presence of a distinct singlet (or finely split multiplet) integrating to exactly 2 protons at ~4.7 ppm confirms the =CH₂ group. The absence of peaks in the 5.1–5.5 ppm range validates that no internal isomerization (Zaitsev products) occurred during synthesis.

AnalyticalValidation Sample 3-Methylideneoctane (Crude Extract) GCMS GC-MS m/z 126 (M+) m/z 55 (Base) Sample->GCMS Mass Fragmentation NMR 1H NMR δ 4.7 ppm (=CH2) Terminal Olefin Sample->NMR Structural Elucidation Purity Purity GCMS->Purity NMR->Purity

Analytical validation workflow for 3-methylideneoctane using GC-MS and NMR.

References

  • Title: 3-Methylideneoctane | C9H18 | CID 13383766 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Longest chain IUPAC rule (Reference to IUPAC Blue Book P-44.3.2) Source: Chemistry Stack Exchange URL: [Link]

  • Title: 7.4: Naming Alkenes Source: Chemistry LibreTexts URL: [Link]

Sources

Natural Occurrence of 3-Methylideneoctane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the natural occurrence, chemical significance, and analytical profiling of 3-Methylideneoctane and its structural derivatives in plant systems.

Executive Summary

3-Methylideneoctane (C₉H₁₈) is a branched alkene characterized by a vinylidene group at the C3 position of an octane chain.[1] While the specific C9 hydrocarbon appears as a trace volatile in specific spice profiles, its 7-methyl- substituted skeleton (C10) represents a significant class of monoterpenoid scaffolds found in high-value horticultural crops, most notably Red Raspberry (Rubus idaeus) .

This guide synthesizes the chemical identity of the 3-methylideneoctane core, its biosynthetic origins via the terpenoid pathway, and its isolation from plant matrices. It focuses on the bioactive glycosylated derivatives (e.g., glucosyl 7-methyl-3-methyleneoctane-1,2,6,7-tetraol) which serve as markers for fruit maturity and fermentation quality.

Chemical Identity & Structural Properties

To understand the natural occurrence, we must distinguish between the C9 volatile and the C10 biological scaffold.

Property3-Methylideneoctane (C9) 7-Methyl-3-methyleneoctane Skeleton (C10)
IUPAC Name 3-methylideneoctane (or 2-ethyl-1-heptene)7-methyl-3-methylideneoctane
Molecular Formula C₉H₁₈C₁₀H₂₀ (saturated core) / C₁₀H₁₆ (Myrcene parent)
Classification Branched Alkene (Vinylidene)Monoterpenoid / Acyclic Terpene Derivative
Natural Role Trace Volatile / Flavor ComponentStructural Core of Bioactive Polyols
Key Source Spice Volatiles (Trace)Rubus idaeus (Raspberry) Nectar
Structural Significance

The 3-methylidene moiety is chemically reactive due to the exocyclic double bond (vinylidene). In biological systems, this group is often preserved during the hydration of parent monoterpenes like Myrcene , leading to stable polyol derivatives.

Natural Occurrence: The Rubus idaeus Reservoir

The primary botanical source for the 3-methylideneoctane scaffold is the Red Raspberry (Rubus idaeus) . Unlike the volatile hydrocarbon which evaporates rapidly, the plant stores this chemical backbone as a water-soluble glycoside .

Key Compound Identified
  • Name: Glucosyl 7-methyl-3-methyleneoctane-1,2,6,7-tetraol[2][3][4]

  • Class: Monoterpenoid Glycoside

  • Localization: Fruit Nectar and Juice

  • Biological Context: This compound acts as a soluble precursor. Its concentration is significantly modulated by microbial activity, making it a critical biomarker for fermentation processes.

Impact of Fermentation

Recent metabolomic profiling (UHPLC-MS/MS) has demonstrated that fermentation of raspberry nectar with Lacticaseibacillus paracasei significantly upregulates this compound.[3]

  • Mechanism: The bacteria likely hydrolyze complex terpene conjugates or modify the oxidation state of myrcene-derived precursors, accumulating the stable 3-methyleneoctane tetraol core.

  • Significance: This suggests the compound plays a role in the "fermented" flavor profile and potential antioxidant capacity of the nectar.

Biosynthetic Pathway & Causality

The 3-methylideneoctane skeleton is not synthesized de novo as a C9 unit but is derived from the C10 Monoterpene Pathway . The loss of a carbon (C10


 C9) to form the specific "3-methylideneoctane" volatile is a rare nor-terpenoid degradation, whereas the C10 scaffold remains abundant.
Pathway Logic
  • MEP Pathway: Plastidial synthesis of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).

  • GPP Synthesis: Condensation to Geranyl Pyrophosphate (C10).

  • Myrcene Formation: Elimination of pyrophosphate to form Myrcene (7-methyl-3-methylene-1,6-octadiene).

  • Hydration/Oxidation: Enzymatic attack on the C1 and C6 double bonds of Myrcene introduces hydroxyl groups, stabilizing the molecule into 7-methyl-3-methyleneoctane-1,6,7-triol/tetraol .

  • Glycosylation: Attachment of a glucose unit renders the molecule soluble for storage in the nectar.

Biosynthesis IPP IPP / DMAPP (C5) GPP Geranyl PP (C10) IPP->GPP Prenyltransferase Myrcene Myrcene (7-methyl-3-methylene-1,6-octadiene) GPP->Myrcene Terpene Synthase Inter Oxidation & Hydration Myrcene->Inter CYP450 / Hydratase Scaffold 7-Methyl-3-methyleneoctane Polyols Inter->Scaffold Stabilization Glycoside Glucosyl-7-methyl-3-methyleneoctane (Soluble Storage Form) Scaffold->Glycoside UGT (Glycosyltransferase) Volatile 3-Methylideneoctane (C9) (Trace Volatile/Degradation) Scaffold->Volatile Oxidative Cleavage (Rare)

Figure 1: Biosynthetic derivation of the 3-methylideneoctane scaffold from the primary terpene precursor Myrcene.

Extraction & Analytical Profiling Protocol

To isolate and identify these compounds, a standard GC-MS (for volatiles) or UHPLC-MS/MS (for glycosides) workflow is required. The following protocol is based on the metabolomic analysis of Rubus species.

Method A: Volatile Profiling (Targeting the C9 Hydrocarbon)
  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME).

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) for broad volatility range.

  • GC Parameters:

    • Column: DB-Wax or HP-5MS (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
  • Identification: Match mass spectrum to NIST library (Target ion m/z 126 for C₉H₁₈ molecular ion, though often fragmented).

Method B: Metabolomic Profiling (Targeting the C10 Glycoside)
  • Extraction:

    • Lyophilize plant nectar/juice.

    • Extract with 70% Methanol (v/v) containing internal standard (e.g., 2-chlorophenylalanine).

    • Centrifuge (12,000 rpm, 10 min, 4°C) and filter (0.22 µm).

  • UHPLC-MS/MS Configuration:

    • Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm).

    • Mobile Phase: (A) Ultrapure water + 0.1% Formic acid; (B) Acetonitrile + 0.1% Formic acid.

    • Gradient: 5% B (0 min)

      
       95% B (9 min) 
      
      
      
      5% B (11 min).
  • Detection: ESI-Triple Quadrupole (QQQ) in Multiple Reaction Monitoring (MRM) mode.

  • Target Transition: Look for loss of glucose moiety (neutral loss of 162 Da) from the parent ion.

Data Summary: Occurrence in Raspberry Nectar
CompoundConditionFold Change (vs Control)Detection Method
Glucosyl 7-methyl-3-methyleneoctane-1,2,6,7-tetraol UnfermentedBaselineUHPLC-MS/MS
Glucosyl 7-methyl-3-methyleneoctane-1,2,6,7-tetraol L. paracasei Fermented> 2.0x Increase UHPLC-MS/MS
3-Methylideneoctane (C9) Spice/Flavor ExtractsTrace / QualitativeGC-MS

References

  • Metabolomic Profiling of Raspberry Fermentation

    • Title: Nutrients, Phytochemicals, and Antioxidant Capacity of Red Raspberry Nectar Fermented with Lacticaseibacillus paracasei.[5]

    • Source: MDPI / ResearchG
    • Context: Identifies "glucosyl 7-methyl-3-methyleneoctane-1,2,6,7-tetraol" as a key differential metabolite.[5][2][4]

    • URL:[Link][6]

  • Chemical Structure & Synonyms

    • Title: 3-Methylideneoctane Compound Summary.
    • Source: PubChem (NIH).
    • Context: Defines the C9 structure, synonyms (2-ethyl-1-heptene), and chemical properties.
    • URL:[Link]

  • Title: Spice Flavor Production Method (JP2005013138A).
  • Analytical Methodologies

    • Title: The impact of different lactobacilli fermentations on secondary metabolites of red raspberry juice.
    • Source: International Journal of Food Microbiology (2025).
    • Context: Detailed UHPLC-MS/MS protocols for isol
    • URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylideneoctane from 2-Octanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the conversion of 2-octanone to 3-methylideneoctane, a terminal alkene of interest in various chemical syntheses. The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will delve into the core methodologies for carbonyl methylenation, with a primary focus on the Wittig reaction and its variants, as well as alternative approaches including the Tebbe and Petasis olefinations. The guide emphasizes the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers a comparative analysis of the different synthetic routes to aid in method selection. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Challenge of Carbonyl Methylenation

The transformation of a carbonyl group into a methylene group (a terminal alkene) is a fundamental and frequently employed reaction in organic synthesis. This conversion, known as methylenation, is crucial for the construction of complex molecular architectures, the synthesis of natural products, and the development of novel pharmaceutical agents. The starting material, 2-octanone, is a readily available ketone, making the synthesis of 3-methylideneoctane a practical endeavor. However, the choice of synthetic methodology is critical and depends on factors such as substrate compatibility, desired yield, stereochemical considerations (where applicable), and the practical aspects of reagent handling and purification.

This guide will explore the most prominent and reliable methods for achieving this transformation, providing the necessary detail for both theoretical understanding and practical application.

The Wittig Reaction: A Cornerstone of Olefination Chemistry

The Wittig reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the synthesis of alkenes from carbonyl compounds.[1][2][3] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[3][4] For the synthesis of 3-methylideneoctane, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂).

Mechanistic Insights: The Driving Force of Phosphorus-Oxygen Bond Formation

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[1][5] This intermediate then rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide (Ph₃PO).[2] The exceptional thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.

dot graph Wittig_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ylide [label="Methylenetriphenylphosphorane\n(Ph₃P⁺-C⁻H₂)"]; Ketone [label="2-Octanone"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; Alkene [label="3-Methylideneoctane"]; Byproduct [label="Triphenylphosphine Oxide\n(Ph₃P=O)"];

Ylide -> Oxaphosphetane [label="[2+2] Cycloaddition"]; Ketone -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Retro-[2+2]\nCycloaddition"]; Oxaphosphetane -> Byproduct; } caption: "Mechanism of the Wittig Reaction"

In Situ Generation of the Wittig Reagent

Methylenetriphenylphosphorane is highly reactive and is typically prepared in situ immediately before its use.[6] This is achieved by deprotonating a commercially available phosphonium salt, methyltriphenylphosphonium bromide, with a strong base.[6][7] The choice of base is critical and can influence the reaction's success. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[6][8]

dot graph Wittig_Reagent_Preparation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

PhosphoniumSalt [label="Methyltriphenylphosphonium\nBromide"]; Base [label="Strong Base\n(e.g., n-BuLi)"]; Ylide [label="Methylenetriphenylphosphorane\n(Wittig Reagent)"]; SaltByproduct [label="LiBr"]; AlkaneByproduct [label="Butane"];

PhosphoniumSalt -> Ylide; Base -> Ylide [label="Deprotonation"]; Ylide -> SaltByproduct [style=invis]; Ylide -> AlkaneByproduct [style=invis]; } caption: "Preparation of the Wittig Reagent"

Detailed Experimental Protocol for Wittig Methylenation of 2-Octanone

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 2-Octanone

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents relative to 2-octanone).

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium solution (1.1 equivalents) dropwise via syringe. A characteristic color change to deep yellow or orange-red indicates the formation of the ylide.[9]

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Slowly add a solution of 2-octanone (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether). The less polar 3-methylideneoctane will elute before the more polar triphenylphosphine oxide.

Alternative Methylenation Strategies: Tebbe and Petasis Reagents

While the Wittig reaction is a workhorse, certain limitations, such as the sometimes-difficult removal of triphenylphosphine oxide and potential issues with sterically hindered or easily enolizable ketones, have driven the development of alternative methods. Organotitanium-based reagents, specifically the Tebbe and Petasis reagents, offer powerful alternatives.

The Tebbe Reagent: A Highly Reactive Methylenation Agent

The Tebbe reagent, a titanium-aluminum complex, is a highly effective methylenation agent.[10][11][12] It is particularly useful for the methylenation of a wide range of carbonyl compounds, including esters and amides, which are generally unreactive towards Wittig reagents.[12] For ketones like 2-octanone, it offers a robust and often high-yielding alternative.

Mechanism: The active species is believed to be a Schrock carbene (Cp₂Ti=CH₂), which is generated in situ.[12][13] This carbene undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then decomposes to the alkene and a titanium-oxo species.[13]

Practical Considerations: The Tebbe reagent is commercially available as a solution in toluene.[10][14] It is pyrophoric and extremely sensitive to air and moisture, requiring stringent handling under an inert atmosphere.[11][14]

Detailed Experimental Protocol for Tebbe Methylenation of 2-Octanone

Materials:

  • Tebbe reagent (0.5 M solution in toluene)

  • 2-Octanone

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-octanone (1.0 equivalent) in anhydrous THF or toluene.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the Tebbe reagent solution (typically 1.5-3.0 equivalents) dropwise via syringe.[14]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous NaOH solution.

    • Dilute the mixture with Et₂O or MTBE and stir until the aqueous layer becomes clear.

    • Separate the layers and extract the aqueous layer with Et₂O or MTBE.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Petasis Reagent: A Milder and More Stable Alternative

The Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂) is another excellent organotitanium reagent for methylenation.[15][16][17] It is generally considered more stable and easier to handle than the Tebbe reagent, as it is not pyrophoric and has greater air stability.[15][16][17] The Petasis reagent also exhibits a broad substrate scope, reacting with aldehydes, ketones, and esters.[16]

Mechanism: The Petasis reagent is a precursor to the active titanocene methylidene species (Cp₂Ti=CH₂), which is generated upon heating.[16] The subsequent reaction with the carbonyl follows a similar [2+2] cycloaddition/retro-cycloaddition pathway as the Tebbe reagent.

Detailed Experimental Protocol for Petasis Methylenation of 2-Octanone

Materials:

  • Petasis reagent (dimethyltitanocene)

  • 2-Octanone

  • Anhydrous toluene or THF

  • Standard work-up and purification reagents as for the Tebbe reaction

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Petasis reagent (1.5-2.0 equivalents) and 2-octanone (1.0 equivalent) in anhydrous toluene or THF.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and proceed with a standard aqueous work-up and purification by column chromatography as described for the Tebbe reaction.

Comparative Analysis of Methylenation Methods

Method Reagent Key Advantages Key Disadvantages Typical Yields
Wittig Reaction Methylenetriphenylphosphorane (in situ)Well-established, reliable, good functional group tolerance.Formation of triphenylphosphine oxide can complicate purification. Requires strong base.40-70%[7]
Tebbe Olefination (C₅H₅)₂TiCH₂ClAl(CH₃)₂Highly reactive, broad substrate scope (including esters), less basic than Wittig reagents.Pyrophoric, highly air and moisture sensitive, requires stringent inert atmosphere techniques.Generally high
Petasis Olefination Cp₂Ti(CH₃)₂More stable and easier to handle than Tebbe reagent, broad substrate scope.Requires heating, reagent can be more expensive.Generally high

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of 3-methylideneoctane from 2-octanone can be effectively achieved by several robust olefination methods. The Wittig reaction remains a highly valuable and frequently employed method due to its long history of reliability and the wide availability of the necessary starting materials. For routine preparations where the removal of triphenylphosphine oxide is not a significant hurdle, it is an excellent choice.

For substrates that may be sensitive to the strongly basic conditions of the Wittig reaction, or when higher reactivity is required, the Tebbe and Petasis reagents offer superior alternatives. The Petasis reagent, in particular, provides a good balance of high reactivity and improved handling safety compared to the Tebbe reagent, making it an attractive option for modern synthetic laboratories.

The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, purity requirements, available equipment for handling air-sensitive reagents, and economic considerations. This guide provides the foundational knowledge and practical protocols to enable the researcher to make an informed decision and successfully execute the synthesis of 3-methylideneoctane.

References

  • Wikipedia. (n.d.). Methylenetriphenylphosphorane. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Methylenetriphenylphosphorane. Retrieved from [Link]

  • BYJU'S. (2019, February 19). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. Retrieved from [Link]

  • Santiago Lab - SigutLabs. (2023, April 20). Tebbe and Petasis reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Petasis reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Tebbe's reagent. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Scope: Direct experimental data on the thermal stability and degradation of 3-Methylideneoctane is not extensively available in public literature. This guide, therefore, is a synthesis of established principles in thermal analysis and hydrocarbon chemistry, providing a predictive overview of its behavior based on the known properties of structurally analogous branched alkenes.

Introduction

3-Methylideneoctane, a nine-carbon branched alkene, presents a unique structure with a terminal double bond and a tertiary carbon atom. These features are pivotal in determining its thermal stability and the complex pathways through which it degrades. Understanding these characteristics is crucial for researchers and professionals in drug development and organic chemistry, where thermal processing and long-term stability are critical parameters. This guide provides a comprehensive technical overview of the predicted thermal behavior of 3-Methylideneoctane, detailing the analytical techniques used for its characterization and the likely chemical transformations it undergoes upon thermal stress.

Part 1: Unraveling Thermal Stability

The thermal stability of a compound refers to its resistance to decompose upon heating. For 3-Methylideneoctane, this is governed by the energy required to break its chemical bonds. The presence of a double bond and a tertiary carbon atom introduces sites of varied bond dissociation energies, influencing the onset and rate of degradation.

Key Analytical Techniques

The primary methods for assessing the thermal stability of a volatile organic compound like 3-Methylideneoctane are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] A TGA curve provides information on the decomposition temperatures and the presence of volatile components.[3] For 3-Methylideneoctane, a continuous weight loss would be expected as the temperature increases, corresponding to its evaporation and subsequent decomposition. The onset temperature of decomposition in a TGA experiment is a key indicator of its thermal stability.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6] It is used to determine thermal transitions such as melting, boiling, and decomposition.[7] For 3-Methylideneoctane, DSC can identify the boiling point and any exothermic or endothermic events associated with its degradation.[8] The enthalpy change during decomposition provides insight into the energy released during the process.

Expected Thermal Profile

Based on the behavior of similar C9 alkenes, the thermal decomposition of 3-Methylideneoctane is anticipated to occur at elevated temperatures. The TGA thermogram would likely show a single-step decomposition profile in an inert atmosphere, with the onset of significant weight loss indicating the beginning of pyrolysis. In an oxidative atmosphere (e.g., air), the decomposition is expected to occur at a lower temperature due to the initiation of oxidation reactions.[9]

Part 2: Deconstructing Degradation Pathways

The degradation of 3-Methylideneoctane can proceed through two primary pathways, depending on the atmosphere: pyrolysis (in an inert environment) and oxidation (in the presence of oxygen).

Pyrolysis: Thermal Degradation in an Inert Atmosphere

Pyrolysis involves the breaking of chemical bonds due to heat. The degradation of 3-Methylideneoctane under pyrolysis is predicted to be a complex free-radical chain reaction.[10]

Initiation: The initial step is the homolytic cleavage of the weakest C-C bond. In 3-Methylideneoctane, the allylic C-C bond (the bond adjacent to the double bond) and the C-C bond at the tertiary carbon are expected to have lower bond dissociation energies, making them susceptible to initial cleavage.[11]

Propagation: The initial radicals can undergo a series of reactions, including:

  • β-scission: The cleavage of a C-C bond beta to the radical center, leading to the formation of a smaller alkene and a new radical. This is a major pathway for the decomposition of large alkyl radicals.[12]

  • Hydrogen abstraction: A radical can abstract a hydrogen atom from another 3-Methylideneoctane molecule, propagating the chain reaction.

  • Isomerization: Rearrangement of the radical to a more stable form.

Termination: The reaction ceases when two radicals combine.

The expected products of pyrolysis are a complex mixture of smaller alkanes and alkenes.[13]

Caption: Predicted Oxidation Pathway of 3-Methylideneoctane.

Part 3: Experimental Protocols

To experimentally determine the thermal stability and degradation products of 3-Methylideneoctane, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation: Calibrate the TGA instrument for temperature and mass. [14]2. Sample Preparation: Accurately weigh 5-10 mg of 3-Methylideneoctane into a TGA crucible. [15]Due to its volatility, a sealed pan with a pinhole lid may be necessary.

  • Experimental Conditions:

    • Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) at a constant flow rate. [3] * Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). [14]4. Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Seal a small amount (1-5 mg) of 3-Methylideneoctane in a hermetic aluminum pan. [6]3. Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas like nitrogen.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes its boiling point and expected decomposition region. [5]4. Data Analysis: Analyze the resulting thermogram for endothermic peaks (boiling) and exothermic peaks (decomposition). [8]Determine the onset temperature and enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

Py-GC/MS is a powerful technique for identifying the degradation products of a compound. [1][16]

  • Instrument Preparation: Set up the pyrolyzer, GC, and MS according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of 3-Methylideneoctane into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium). [17]4. GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fingerprint for its identification. [1][2]6. Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra to a spectral library (e.g., NIST).

Caption: Workflow for Thermal Analysis of 3-Methylideneoctane.

Data Summary

Analytical TechniqueParameter MeasuredExpected Information for 3-Methylideneoctane
TGA Mass change vs. TemperatureOnset temperature of decomposition, volatilization profile.
DSC Heat flow vs. TemperatureBoiling point, decomposition temperature, and enthalpy of decomposition.
Py-GC/MS Mass spectra of fragmentsIdentification of individual pyrolysis products.

Conclusion

While specific experimental data for 3-Methylideneoctane is limited, a comprehensive understanding of its thermal stability and degradation can be inferred from the established principles of organic chemistry and thermal analysis. The presence of a terminal double bond and a tertiary carbon atom are expected to be the primary determinants of its reactivity. Under inert conditions, pyrolysis through a free-radical chain mechanism is the likely degradation pathway, yielding a mixture of smaller hydrocarbons. In the presence of oxygen, a more rapid autoxidation process is anticipated, leading to the formation of various oxygenated compounds. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these properties, enabling a thorough characterization of 3-Methylideneoctane for its various applications.

References

  • Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link]

  • OSE SERVICES. What is PY GC-MS analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrolysis-GC-MS analysis of crude and heavy fuel oil asphaltenes for application in oil fingerprinting. Retrieved from [Link]

  • LCGC International. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. Retrieved from [Link]

  • Google Patents. (n.d.). UA118346C2 - Pyrolysis reactions in the presence of an alkene.
  • ASME Digital Collection. (2010, April 9). Kinetic Analysis of C4 Alkane and Alkene Pyrolysis: Implications for SOFC Operation. Retrieved from [Link]

  • AZoOptics. (2025, November 19). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). The mechanisms of pyrolysis, oxidation, and burning of organic materials. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrous pyrolysis of alkanes, alkenes, alcohols and ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical experimental set-up for thermogravimetric analysis. Retrieved from [Link]

  • ETDEWEB. (1988, January 1). Hydrous pyrolysis of alkanes, alkenes, alcohols and ethers (Journal Article). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of alkenes: role of allylic C-C bond cleavage | Request PDF. Retrieved from [Link]

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Isomers of 3-Methylideneoctane: Structural Dynamics, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of C9H18 alkenes presents significant challenges and opportunities in organic synthesis, environmental analysis, and biomarker discovery. This whitepaper provides an in-depth technical examination of 3-methylideneoctane (IUPAC: 2-ethyl-1-heptene) and its positional isomers. Designed for researchers and application scientists, this guide details the thermodynamic principles governing these isomers, establishes self-validating protocols for their regiospecific synthesis, and outlines advanced multidimensional analytical workflows required for their unambiguous characterization.

Introduction to C9H18 Isomers

3-Methylideneoctane is a branched, terminal alkene with the molecular formula C9H18[1]. Functionally, it consists of an octane backbone with a methylidene (=CH2) group at the third carbon, making its longest continuous chain containing the double bond a heptene derivative (2-ethyl-1-heptene).

In recent years, C9H18 isomers have gained prominence across multiple scientific disciplines. They are frequently identified as volatile organic compounds (VOCs) in exhaled breath analysis, serving as potential non-invasive biomarkers for occupational exposure and metabolic stress[2]. Furthermore, complex mixtures of these isomeric alkenes are generated during the pyrolysis of municipal waste and are major constituents of biomass burning emissions[3]. The primary challenge in studying 3-methylideneoctane lies in distinguishing it from dozens of other constitutional isomers (e.g., nonenes, methyloctenes) that exhibit nearly identical mass-to-charge ratios and boiling points.

Structural Dynamics and Physicochemical Properties

The isomeric landscape of C9H18 is governed by the position of the double bond and the degree of branching. 3-Methylideneoctane is a gem-disubstituted terminal alkene. According to Zaitsev's rule, terminal alkenes are generally less thermodynamically stable than their highly substituted internal counterparts (e.g., 3-ethyl-2-heptene). This thermodynamic gradient dictates that any synthetic pathway relying on carbocation intermediates (such as alcohol dehydration) will inevitably undergo hydride or alkyl shifts, resulting in a complex isomeric mixture rather than the pure terminal alkene.

Understanding the physicochemical properties of these isomers is critical for downstream chromatographic separation and pharmacological application. For instance, the branching in 3-methylideneoctane slightly reduces its lipophilicity compared to linear isomers, which impacts its partitioning behavior in biological membranes.

Table 1: Physicochemical Properties of Select C9H18 Isomers
IsomerIUPAC NomenclatureMolecular WeightXLogP3Structural Classification
3-Methylideneoctane 2-Ethyl-1-heptene126.24 g/mol 4.5[1]Terminal, branched
1-Nonene 1-Nonene126.24 g/mol 5.2[4]Terminal, linear
4-Nonene 4-Nonene126.24 g/mol ~5.0Internal, linear
2-Methyl-1-octene 2-Methyl-1-octene126.24 g/mol ~4.8Terminal, branched

Regiospecific Synthesis of 3-Methylideneoctane

To avoid the thermodynamic pitfalls of elimination reactions, the synthesis of 3-methylideneoctane requires a regiospecific approach. The Wittig Olefination is the gold standard for this application, as it guarantees the formation of a terminal double bond without the risk of carbocation rearrangement.

Synthesis Ketone 3-Octanone (Precursor) Reaction Olefination (-78°C to RT) Ketone->Reaction Wittig Ph3P=CH2 (Ylide) Wittig->Reaction Product 3-Methylideneoctane (Target) Reaction->Product Byproduct Ph3P=O (Byproduct) Reaction->Byproduct

Wittig olefination pathway for the targeted synthesis of 3-methylideneoctane.
Protocol 1: Step-by-Step Wittig Olefination

This protocol is designed as a self-validating system; the visual color changes act as intrinsic quality control checkpoints.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

    • Causality:n-BuLi is a strong base required to deprotonate the phosphonium salt. The reaction mixture will turn a vibrant, persistent yellow, confirming the successful generation of the reactive methylenetriphenylphosphorane ylide.

  • Carbonyl Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly introduce 3-octanone (1.0 eq) dissolved in THF.

    • Causality: Initiating the nucleophilic attack at -78 °C controls the highly exothermic reaction and prevents unwanted side reactions, stabilizing the betaine intermediate.

  • Cycloelimination: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

    • Causality: Warming provides the activation energy necessary for the oxaphosphetane intermediate to undergo cycloelimination, driving the formation of the alkene and the triphenylphosphine oxide byproduct.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with pentane.

    • Causality: Pentane is specifically chosen over standard solvents like ethyl acetate because the byproduct, triphenylphosphine oxide, is highly insoluble in cold pentane, allowing for rapid, precipitation-based purification.

Analytical Characterization and Isomeric Resolution

Standard 1D Gas Chromatography (GC) is insufficient for resolving the complex isomeric mixtures of C9H18 found in environmental or biological samples, as many isomers boil within a 2–3 °C range. To achieve baseline resolution, Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-ToF-MS) is required[3].

Analytical Start C9H18 Isomeric Mixture GC 2D-GC (GCxGC) Orthogonal Separation Start->GC MS ToF-MS Allylic Cleavage Analysis GC->MS Peak Elution NMR 2D-NMR (HSQC, HMBC) Structural Validation MS->NMR Isolate Fractions Iso1 3-Methylideneoctane NMR->Iso1 Iso2 Internal Alkenes NMR->Iso2

Workflow for the isolation and structural validation of C9H18 isomers.
Protocol 2: GCxGC-ToF-MS Analysis
  • Sample Introduction: Introduce the sample via thermal desorption (for breath VOCs) or direct liquid injection (for synthetic products).

  • Primary Dimension Separation (Volatility): Route the sample through a non-polar primary column (e.g., DB-5ms, 30 m). Program the oven from 40 °C to 200 °C at 5 °C/min.

  • Thermal Modulation: Utilize a dual-stage cryogenic modulator to trap eluting peaks from the primary column and inject them as narrow bands into the secondary column.

  • Secondary Dimension Separation (Polarizability): Route the modulated bands through a short, polar secondary column (e.g., DB-Wax, 1.5 m).

    • Causality: Isomers that co-elute on the primary column due to identical boiling points will be separated here based on subtle differences in their dipole moments and pi-bond polarizability.

  • Mass Spectrometry: Analyze the effluent using ToF-MS (70 eV electron ionization). 3-Methylideneoctane will exhibit a molecular ion peak at m/z 126, with dominant fragmentation peaks at m/z 55, 69, and 83 resulting from characteristic allylic cleavage.

  • Validation: For absolute structural confirmation of synthetic batches, isolate the GC fraction and subject it to 2D-NMR (HSQC/HMBC) to map the exact connectivity of the terminal =CH2 protons to the C3 carbon of the octane backbone.

Conclusion

The study of 3-methylideneoctane and its isomers requires a rigorous, multidisciplinary approach. Because thermodynamic forces naturally favor the formation of internal alkenes, researchers must rely on kinetically controlled, regiospecific pathways like the Wittig reaction for targeted synthesis. Furthermore, the nearly identical physical properties of C9H18 isomers mandate the use of orthogonal analytical techniques, such as GCxGC-ToF-MS, to ensure accurate identification in complex biological and environmental matrices. By adhering to the self-validating protocols outlined in this guide, scientists can achieve high-fidelity synthesis and characterization of these critical hydrocarbon targets.

References

  • PubChem. "3-Methylideneoctane." National Center for Biotechnology Information. Available at:[Link][1]

  • PubChem. "1-Nonene." National Center for Biotechnology Information. Available at: [Link][4]

  • Hatch, L. E., et al. "Identification and quantification of gaseous organic compounds emitted from biomass burning using two-dimensional gas chromatography." Atmospheric Chemistry and Physics, 2015. Available at:[Link][3]

  • Geer Wallace, M., et al. "Non-targeted GC/MS analysis of exhaled breath samples." Journal of Occupational and Environmental Hygiene / CDC Stacks, 2019. Available at:[Link][2]

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An In-depth Technical Guide to 3-Methylideneoctane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Methylideneoctane is an unsaturated aliphatic hydrocarbon with the chemical formula C₉H₁₈. Its structure is characterized by an eight-carbon chain with a methylidene (or exocyclic methylene) group at the third carbon position. While not as extensively studied as its endocyclic isomers, 3-methylideneoctane serves as a valuable model for understanding the synthesis, reactivity, and spectroscopic properties of exocyclic alkenes. These structural motifs are of interest in organic synthesis, polymer chemistry, and as intermediates in the formation of more complex molecules. This guide provides a comprehensive overview of 3-methylideneoctane, focusing on its identification, synthesis, and predicted physicochemical and spectroscopic properties, given the limited availability of direct experimental data.

Compound Identification and Physicochemical Properties

The primary identifier for 3-methylideneoctane is its CAS number, which provides a unique designation in chemical databases.

Table 1: Compound Identification and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 3-methylideneoctanePubChem[1]
Synonyms 3-methyleneoctanePubChem[1]
CAS Number 54393-35-0PubChem[1]
Molecular Formula C₉H₁₈PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1]
Canonical SMILES CCCCCC(=C)CCPubChem[1]
InChIKey SLHFFNUTOSKGQG-UHFFFAOYSA-NPubChem[1]
XLogP3 4.5PubChem[1]
Predicted Boiling Point 140-150 °C(Estimated)
Predicted Density ~0.74 g/cm³(Estimated)

Note: Due to a lack of extensive experimental data, some physical properties are estimated based on the structure and comparison with similar C9 alkenes.

Synthesis of 3-Methylideneoctane

The synthesis of exocyclic alkenes like 3-methylideneoctane is most commonly achieved through olefination reactions of ketones. The Wittig and Peterson olefinations are two of the most reliable and widely used methods for this transformation.

Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[2][3][4][5] To synthesize 3-methylideneoctane, the logical precursor is octan-3-one. The ylide required is methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi).

Experimental Protocol: Wittig Olefination for 3-Methylideneoctane

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Olefination Reaction:

    • Dissolve one equivalent of octan-3-one in anhydrous diethyl ether or THF in a separate flask.

    • Cool the ylide solution back to 0 °C and slowly add the octan-3-one solution dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the ketone.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate 3-methylideneoctane.

Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical as the phosphorus ylide is a strong base and highly reactive towards water and oxygen.[4] The slow addition of reagents at low temperatures helps to control the exothermic nature of the reactions. Triphenylphosphine oxide can be challenging to remove, but its low polarity allows for separation from the more non-polar alkene product via chromatography.[3]

Wittig_Synthesis cluster_ylide_prep Ylide Preparation cluster_olefination Olefination PPh3 Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Bromide PPh3->Phosphonium_Salt SN2 MeBr Methyl Bromide MeBr->Phosphonium_Salt Ylide Methylenetriphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation nBuLi n-Butyllithium nBuLi->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Octanone Octan-3-one Octanone->Oxaphosphetane Product 3-Methylideneoctane Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction workflow for the synthesis of 3-methylideneoctane.

Peterson Olefination

The Peterson olefination is another powerful method for forming alkenes, using an α-silyl carbanion as the nucleophile.[6][7][8][9] This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the alkene.

Experimental Protocol: Peterson Olefination for 3-Methylideneoctane

  • α-Silyl Carbanion Addition:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (trimethylsilyl)methyllithium or the corresponding Grignard reagent in an anhydrous ether solvent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of octan-3-one, dissolved in the same anhydrous solvent, to the α-silyl carbanion solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Workup and Isolation of β-Hydroxysilane:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxysilane intermediate. This intermediate can be purified by chromatography if desired.

  • Elimination to Alkene:

    • Acidic Conditions (anti-elimination): Dissolve the β-hydroxysilane in a suitable solvent and treat with a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, CuCl₂·2H₂O).[8]

    • Basic Conditions (syn-elimination): Dissolve the β-hydroxysilane in THF and add a strong base such as potassium hydride (KH).

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Upon completion, quench the reaction appropriately (e.g., with water for the acid-catalyzed reaction or carefully with an alcohol for the base-catalyzed reaction) and perform a standard aqueous workup and extraction.

    • Purify the resulting 3-methylideneoctane by flash column chromatography.

Causality in Experimental Choices: The Peterson olefination offers versatility in the elimination step, which can be important for stereochemical control in more complex systems.[7] The use of α-silyl Grignard reagents can sometimes facilitate the isolation of the β-hydroxysilane intermediate because the magnesium-oxygen bond is stronger and less prone to spontaneous elimination than the lithium-oxygen bond.[7]

Peterson_Olefination cluster_addition Nucleophilic Addition cluster_elimination Elimination Silyl_Reagent α-Silyl Carbanion (e.g., TMSCH₂Li) Beta_Hydroxysilane β-Hydroxysilane Intermediate Silyl_Reagent->Beta_Hydroxysilane Octanone Octan-3-one Octanone->Beta_Hydroxysilane Product 3-Methylideneoctane Beta_Hydroxysilane->Product Silanol_Byproduct Trimethylsilanol Beta_Hydroxysilane->Silanol_Byproduct Elimination Acid_Elim Acid (H⁺) (anti-elimination) Acid_Elim->Product Base_Elim Base (e.g., KH) (syn-elimination) Base_Elim->Product

Caption: Peterson olefination pathway for 3-methylideneoctane synthesis.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylideneoctane is expected to show characteristic peaks for its functional groups.

  • =C-H Stretch: A sharp peak just above 3000 cm⁻¹, typically around 3080-3040 cm⁻¹, corresponding to the stretching of the sp² C-H bonds of the methylidene group.[13][14]

  • C-H Stretch: A series of strong, sharp peaks below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹, due to the stretching of the sp³ C-H bonds in the alkyl chain.[13][14]

  • C=C Stretch: A medium-intensity peak in the range of 1660-1640 cm⁻¹ for the carbon-carbon double bond stretch.[13][14]

  • =C-H Bend (Out-of-Plane): A strong absorption band around 900-880 cm⁻¹ is characteristic of a 1,1-disubstituted (geminal) alkene. This is often a prominent and diagnostic peak.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide a detailed map of the hydrogen environments in the molecule.

  • Methylidene Protons (=CH₂): Two distinct signals are expected for the two diastereotopic protons of the methylidene group, appearing as singlets or narrow multiplets in the range of 4.6-4.8 ppm.[15][16]

  • Allylic Protons (-CH₂-C=): The two methylene groups adjacent to the double bond (at C2 and C4) will be deshielded and are expected to appear as triplets around 2.0-2.2 ppm.

  • Alkyl Chain Protons (-CH₂-): The remaining methylene groups of the pentyl chain will appear as complex multiplets further upfield, typically between 1.2-1.6 ppm.

  • Terminal Methyl Protons (-CH₃): The terminal methyl group of the ethyl group (C1) and the pentyl group (C8) will appear as triplets around 0.9-1.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms.

  • Alkene Carbons (=C< and =CH₂): Two signals are expected in the downfield region. The quaternary carbon of the double bond (C3) will appear around 145-150 ppm, while the methylidene carbon (=CH₂) will be further upfield, around 110-115 ppm.[17]

  • Alkyl Carbons (-CH₂- and -CH₃): The carbons of the alkyl chains will appear in the upfield region, typically between 14-40 ppm. The carbons closer to the double bond will be slightly more deshielded.

Reactivity and Potential Applications

The primary site of reactivity in 3-methylideneoctane is the exocyclic double bond. This moiety can undergo a variety of reactions common to alkenes:

  • Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) following Markovnikov's rule.

  • Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will reduce the double bond to yield 3-ethyloctane.

  • Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids like m-CPBA), or cleaved to form carbonyl compounds through ozonolysis.

  • Polymerization: Like other terminal alkenes, 3-methylideneoctane could potentially serve as a monomer in addition polymerization reactions.

  • Cyclization Reactions: Exocyclic alkenes can participate in various intra- and intermolecular cyclization reactions, making them useful building blocks in organic synthesis.[18][19]

Due to its simple structure, 3-methylideneoctane is more likely to be used in fundamental research to study reaction mechanisms or as a model substrate rather than as a direct component in drug development. However, the synthesis of exocyclic methylene groups is a relevant transformation in the synthesis of complex natural products and pharmacologically active molecules.

Safety and Handling

While specific safety data for 3-methylideneoctane is not available, it should be handled with the precautions appropriate for a volatile and flammable organic compound.

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[6][7][17]

  • Inhalation: May cause respiratory irritation or dizziness. Use only in a well-ventilated area or with a fume hood.[6]

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13383766, 3-Methylideneoctane. Retrieved November 26, 2023 from [Link].

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Zhao, J., et al. (2018). Cu-catalyzed radical reaction of acetylenic iodides for the synthesis of functionalized exocyclic alkenes. Molecules, 29(559).
  • Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. (2025).
  • SpectraBase. (n.d.). 2-Methyl-1-hexene. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules.
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  • Barluenga, J., et al. (2004). Intramolecular Arylation Reactions of Alkenes: A Flexible Approach to Chromans and Tetrahydroquinoline Derivatives. Journal of the American Chemical Society.
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  • Tiniakos, A. F., et al. (2017).
  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

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  • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy.
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  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

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Methodological & Application

Wittig reaction protocol for 3-Methylideneoctane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 3-Methylideneoctane via Wittig Methylenation

Introduction & Strategic Overview

The Wittig reaction remains one of the most robust, regioselective methodologies for the construction of carbon-carbon double bonds from carbonyl precursors[1]. In the synthesis of aliphatic terminal alkenes such as 3-methylideneoctane (a valuable building block in fragrance chemistry and lipid synthesis), the use of an unstabilized ylide—methylenetriphenylphosphorane—is required.

This application note details a highly optimized, scalable methylenation of 3-octanone using methyltriphenylphosphonium bromide and n-butyllithium (n-BuLi)[2][3]. As a Senior Application Scientist, I have designed this protocol to address the two most common failure points in aliphatic methylenation: premature ylide quenching and downstream triphenylphosphine oxide (TPPO) contamination.

Experimental Causality & Design Principles (E-E-A-T)

To ensure reproducibility, it is critical to understand the causality behind the chosen experimental parameters:

  • Stoichiometric Control to Prevent Side Reactions: The phosphonium salt is used in slight excess (1.20 eq) relative to the base (1.15 eq). This ensures that n-BuLi is the limiting reagent during ylide formation. If excess n-BuLi were present, the highly nucleophilic organolithium would attack the 3-octanone directly, forming a tertiary alcohol byproduct instead of the desired alkene.

  • Thermodynamic Pathway: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, followed by a rapid cycloreversion[4]. Because the ylide is unstabilized, the reaction is kinetically controlled.

  • Triphenylphosphine Oxide (TPPO) Exclusion Strategy: The primary bottleneck in Wittig scale-ups is the removal of stoichiometric TPPO. This protocol utilizes a targeted hexane-trituration strategy, exploiting the extreme differential solubility between the highly non-polar 3-methylideneoctane and the polar TPPO crystal lattice[3].

Mechanism A Methyltriphenylphosphonium Bromide (Ph3PCH3+ Br-) B Methylenetriphenylphosphorane (Ph3P=CH2) A->B Deprotonation (0°C) Base n-BuLi (Base) Base->B D Oxaphosphetane Intermediate B->D Nucleophilic Addition C 3-Octanone (Ketone) C->D E 3-Methylideneoctane (Target Alkene) D->E Cycloreversion F Triphenylphosphine Oxide (Byproduct) D->F

Figure 1: Mechanistic pathway of the Wittig methylenation of 3-octanone.

Quantitative Data & Reaction Parameters

Table 1: Reactant and Reagent Properties (10 mmol Scale)

Compound Role MW ( g/mol ) Equivalents Amount
3-Octanone Starting Material 128.21 1.00 1.28 g (1.56 mL)
Methyltriphenylphosphonium Bromide Ylide Precursor 357.22 1.20 4.29 g
n-Butyllithium (2.5 M in hexanes) Base 64.06 1.15 4.60 mL

| Anhydrous THF | Solvent | 72.11 | - | 40.0 mL |

Table 2: Expected Product Information

Parameter Value
Target Product 3-Methylideneoctane
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
Expected Yield 75 - 85%

| TLC Monitoring | Rf ~ 0.9 (100% Hexanes). UV-inactive; requires KMnO4 stain. |

Step-by-Step Experimental Protocol

Every step in this workflow is designed as a self-validating system , providing the chemist with immediate visual feedback to confirm reaction progress.

Phase 1: Equipment Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Self-Validation Check: Ensure the flask is completely cool to the touch before adding reagents. Adding THF to a hot flask will cause rapid boiling and compromise the inert atmosphere.

Phase 2: Ylide Generation 3. Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask under positive inert gas flow[2]. 4. Add 30 mL of anhydrous THF via syringe. The salt will not fully dissolve, forming a white suspension. 5. Cool the mixture to 0 °C using an ice-water bath. 6. Dropwise, add n-BuLi (4.60 mL of a 2.5 M solution in hexanes, 11.5 mmol) over 10 minutes. 7. Self-Validation Check: The white suspension will immediately transition to a vibrant, deep yellow/canary orange solution, confirming the formation of the unstabilized ylide[3]. Stir at 0 °C for 30 minutes to ensure complete deprotonation. If the solution remains colorless, the base has been quenched by moisture.

Phase 3: Ketone Addition 8. In a separate dry vial, dissolve 3-octanone (1.28 g, 10.0 mmol) in 10 mL of anhydrous THF. 9. Add the ketone solution dropwise to the ylide at 0 °C over 15 minutes to manage the mild exotherm. 10. Self-Validation Check: As the ylide is consumed by the ketone to form the oxaphosphetane intermediate, the deep orange color will gradually fade, turning into a pale yellow or milky white suspension (due to the formation of lithium alkoxides and TPPO)[2][3]. 11. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Phase 4: Quench and Extraction 12. Quench the reaction by slowly adding 10 mL of saturated aqueous NH4Cl. 13. Transfer the mixture to a separatory funnel and extract with Hexanes (3 × 20 mL). 14. Causality: Using hexanes instead of ethyl acetate selectively extracts the highly non-polar 3-methylideneoctane while forcing the majority of the polar TPPO to remain in the aqueous layer or crash out as an insoluble solid at the interface.

Phase 5: TPPO Precipitation and Purification 15. Combine the hexane layers, wash with brine (20 mL), and dry over anhydrous Na2SO4. 16. Concentrate the filtrate under reduced pressure to approximately 5 mL. 17. Self-Validation Check: As the volume decreases, residual TPPO will precipitate as a white crystalline solid. 18. Filter the concentrated solution through a short plug of silica gel, eluting with 100% hexanes. 19. Self-Validation Check (TLC): Spot the eluent on a TLC plate. The product will elute near the solvent front (Rf ~ 0.9). Because it lacks a conjugated chromophore, it is UV-inactive. Stain the plate with basic KMnO4 and heat gently; the terminal alkene will appear as a bright yellow spot against a purple background. 20. Carefully evaporate the hexanes to yield the pure 3-methylideneoctane. (Caution: The product is volatile; avoid excessive high-vacuum exposure).

Workflow S1 1. Ylide Generation THF, n-BuLi, 0°C Orange Solution S2 2. Ketone Addition 3-Octanone, 0°C to RT Color Fades S1->S2 S3 3. Quench & Extract NH4Cl, Hexanes Phase Separation S2->S3 S4 4. TPPO Removal Hexane Trituration White Precipitate S3->S4 S5 5. Purification Silica Plug Pure Alkene S4->S5

Figure 2: Step-by-step experimental workflow with self-validating visual cues.

References

  • Benchchem. "Synthesis of 9-Methylenexanthene via Wittig Reaction: Application Notes and Protocols." Benchchem.com. URL: 2

  • LS College. "Wittig reaction." LS College Academic Resources. URL: 5

  • Wikipedia. "Wittig reaction." Wikipedia, The Free Encyclopedia. URL: 1

  • UC Berkeley. "The Wittig Reaction." UC Berkeley Chemistry Laboratory. URL:4

  • Benchchem. "Application Notes and Protocols for the Wittig Reaction with Cyclopentyl Phenyl Ketone." Benchchem.com. URL: 3

Sources

Application Note: Polymerization Strategies for 3-Methylideneoctane (2-Ethyl-1-Heptene)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene ) represents a class of 1,1-disubstituted vinylidene monomers characterized by high steric hindrance and electron-rich double bonds. Unlike linear


-olefins (e.g., 1-octene), 3-methylideneoctane cannot be polymerized to high molecular weight via standard free-radical homopolymerization due to severe degradative chain transfer (allylic proton abstraction).

However, its unique geminal alkyl substitution (ethyl and pentyl groups) makes it a valuable monomer for:

  • Cationic Polymerization: Producing low-

    
     tacky solids or viscous oils for lubricants and adhesives.
    
  • Coordination Copolymerization: Introducing specific branching into polyethylene backbones to reduce crystallinity.

  • Radical Copolymerization: Forming alternating copolymers with electron-deficient monomers (e.g., Maleic Anhydride) for surface coatings and compatibilizers.

This guide provides validated protocols for handling this monomer and overcoming its inherent steric and kinetic barriers.

Chemical Identity & Handling

Before initiating polymerization, verify the monomer structure and purity. The "methylidene" nomenclature implies a


 group at the C3 position of an octane chain, which is structurally equivalent to 2-ethyl-1-heptene .
PropertyValueCritical Note
CAS Number 54393-35-0Often indexed as 2-ethyl-1-heptene.[1]
Molecular Weight 126.24 g/mol
Structure

1,1-disubstituted alkene.
Boiling Point ~140-142°CHigh boiling point allows solution polymerization at elevated temps (if radical).
Reactivity Class Electron DonorNucleophilic double bond; susceptible to cationic attack.[2]
Storage < 20°C, Inert GasStore under Argon to prevent auto-oxidation of allylic sites.

Protocol A: Cationic Homopolymerization

Objective: Synthesis of Poly(3-methylideneoctane) for use as a viscous modifier or adhesive base.

Mechanistic Insight

This monomer behaves similarly to isobutylene but with slower propagation rates due to the bulky pentyl tail. The reaction proceeds via a tertiary carbocation intermediate.[3]

  • Challenge: Chain transfer to monomer is the dominant termination step at room temperature, leading to oligomers (dimers/trimers).

  • Solution: Cryogenic temperatures (-78°C) and non-nucleophilic counter-anions are required to suppress transfer and achieve high molecular weight (

    
    ).
    
Reagents & Setup
  • Monomer: 3-Methylideneoctane (dried over

    
    , distilled).
    
  • Solvent: Dichloromethane (DCM) / Hexane mixture (50:50 v/v). DCM stabilizes the ion pair; Hexane ensures polymer solubility.

  • Initiator:

    
     (1.0 M in DCM).
    
  • Co-initiator: tert-Butyl chloride (t-BuCl) or trace water.

  • Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) – Crucial to prevent protic initiation and uncontrolled termination.

Step-by-Step Procedure
  • System Preparation: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with dry Nitrogen.

  • Solvent Charge: Cannulate 20 mL of dry DCM/Hexane mix into the flask. Cool to -78°C using a dry ice/acetone bath.

  • Monomer Addition: Add 3-Methylideneoctane (2.52 g, 20 mmol). Allow thermal equilibration (10 min).

  • Add Proton Trap: Add DTBP (0.04 mmol) to scavenge impurities.

  • Initiation:

    • Add t-BuCl (0.1 mmol).

    • Add

      
       solution (1.0 mL, 1.0 mmol) dropwise.
      
    • Observation: The solution may turn faint yellow/orange, indicating carbocation formation.

  • Polymerization: Stir at -78°C for 60 minutes.

  • Quenching: Terminate by adding 5 mL pre-chilled Methanol containing 1%

    
    .
    
  • Purification:

    • Evaporate solvents.

    • Redissolve residue in minimal Hexane.

    • Precipitate into cold Methanol.

    • Dry under vacuum at 40°C.

Visualization: Cationic Mechanism

CationicMech cluster_init Initiation cluster_prop Propagation (Low Temp) cluster_term Termination/Transfer I TiCl4 + t-BuCl Cat Active Carbocation (t-Bu+ // Ti2Cl9-) I->Cat Ionization Poly Growing Chain Tertiary Cation Cat->Poly + Monomer M Monomer (3-Methylideneoctane) Poly->Poly + n Monomer (Head-to-Tail) Dead Polymer Chain (Terminal Vinylidene) Poly->Dead Proton Transfer (Dominant > -50°C)

Caption: Cationic chain growth requires low temperatures to favor propagation over proton transfer termination.

Protocol B: Radical Alternating Copolymerization

Objective: Synthesis of functional resins by overcoming the homopolymerization ban.

Mechanistic Insight

3-Methylideneoctane will not homopolymerize radically. However, it is an electron-rich monomer (Donor). It pairs perfectly with electron-deficient monomers (Acceptors) like Maleic Anhydride (MAH) to form a Charge Transfer Complex (CTC), resulting in a strictly alternating copolymer (A-B-A-B structure).

Reagents
  • Monomer A (Donor): 3-Methylideneoctane (10 mmol).

  • Monomer B (Acceptor): Maleic Anhydride (10 mmol) - Recrystallized from chloroform.

  • Initiator: AIBN (Azobisisobutyronitrile) - 1 mol% relative to total monomer.

  • Solvent: Toluene or Dioxane (50 wt% monomer concentration).

Step-by-Step Procedure
  • Dissolution: In a Schlenk tube, dissolve 1.26 g 3-Methylideneoctane and 0.98 g Maleic Anhydride in 5 mL Toluene.

  • Degassing: Perform three freeze-pump-thaw cycles to remove Oxygen (Oxygen inhibits radical propagation).

  • Initiation: Add AIBN (32 mg) under Nitrogen flow.

  • Reaction: Heat to 65°C for 12–24 hours.

    • Note: Do not exceed 80°C to prevent de-complexation of the donor-acceptor pair.

  • Workup:

    • Cool to room temperature.[4]

    • Precipitate into excess Diethyl Ether (or Hexane, depending on solubility tests—MAH copolymers are often polar).

    • Filter and dry.

  • Hydrolysis (Optional): The resulting anhydride rings can be opened with water/base to form a polyelectrolyte (polyacid).

Characterization & Troubleshooting

Expected Data Profile
TechniqueExpected ResultInterpretation
1H NMR Disappearance of vinyl protons (

4.6-4.8 ppm).
Confirm conversion.
GPC (SEC)

: 5k - 50k Da (Cationic); 10k - 100k (Radical Copolymer).
Broad PDI (1.5-2.5) is typical for these sterically hindered systems.
DSC

: -40°C to -60°C (Homopolymer).
Low

due to internal plasticization by pentyl/ethyl side chains.
Troubleshooting Guide

Problem: Low Molecular Weight (Oligomers only)

  • Cause: Chain transfer is faster than propagation.

  • Fix (Cationic): Lower temperature to -90°C; switch solvent to pure Methyl Chloride (

    
    ).
    
  • Fix (Radical): Increase monomer concentration (bulk polymerization) to favor the CTC propagation.

Problem: No Reaction (Radical)

  • Cause: Oxygen inhibition or lack of electron-acceptor.

  • Fix: Ensure rigorous degassing. Confirm 1:1 molar ratio with Maleic Anhydride. Do not attempt radical homopolymerization.

Visualization: Experimental Workflow

Workflow cluster_Cat Route A: Cationic (Homopolymer) cluster_Rad Route B: Radical (Copolymer) Start Start: 3-Methylideneoctane Decision Select Polymerization Mode Start->Decision StepA1 Dry Monomer (CaH2) Decision->StepA1 Target: Low Tg Material StepB1 Mix 1:1 with Maleic Anhydride Decision->StepB1 Target: Functional Resin StepA2 Cool to -78°C (DCM/Hex) StepA1->StepA2 StepA3 Initiate (TiCl4 / DTBP) StepA2->StepA3 ResultA Product: Viscous Oil / Tacky Solid (Lubricant/Adhesive Base) StepA3->ResultA StepB2 Degas (Freeze-Pump-Thaw) StepB1->StepB2 StepB3 Heat to 65°C (AIBN) StepB2->StepB3 ResultB Product: Alternating Copolymer (Functional Coating/Dispersant) StepB3->ResultB

Caption: Decision tree for selecting the appropriate polymerization mechanism based on desired material properties.

References

  • Cationic Polymerization Fundamentals: Aoshima, S., & Kanaoka, S. (2009). Living Cationic Polymerization: Recent Developments and Future Trends. Chemical Reviews. Link

  • Steric Hindrance in 1,1-Disubstituted Alkenes: Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
  • Radical Copolymerization (Donor-Acceptor): Rzaev, Z. M. O. (2000). Complex-radical alternating copolymerization of functional-substituted ethylenes. Progress in Polymer Science. Link

  • Coordination Polymerization of Hindered Olefins: Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. MDPI. (2024). Link

  • Monomer Identity Verification: PubChem Entry for 3-Methylideneoctane (2-Ethyl-1-Heptene). Link

Sources

Derivatization of 3-Methylideneoctane for further synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Methylideneoctane (2-Ethyl-1-heptene)

Abstract

This technical guide outlines the derivatization strategies for 3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene), a representative 1,1-disubstituted exocyclic alkene. Due to its steric asymmetry and electron-rich


-system, this molecule serves as an excellent substrate for constructing quaternary centers and extending carbon scaffolds in medicinal chemistry. This note details protocols for regioselective hydroboration  and stereospecific epoxidation , emphasizing the mechanistic causality required for reproducible synthesis in drug development pipelines.

Structural Analysis & Reactivity Profile

3-Methylideneoctane presents a unique reactivity landscape defined by the conflict between its electronic availability and steric hindrance.

  • Electronic Nature: As a 1,1-disubstituted alkene, the terminal methylene (=CH

    
    ) is electron-rich, making it highly susceptible to electrophilic attack (e.g., epoxidation, bromination).
    
  • Steric Environment: The C3 position is quaternary-like (sp

    
     hybridized), bonded to an ethyl group and a pentyl group. This creates a "steric wall" that directs bulky reagents to the terminal carbon (C1), enabling high regiocontrol.
    
  • Synthetic Utility: Functionalization of this alkene allows for the installation of chiral quaternary centers (via asymmetric catalysis) or the synthesis of primary alcohols useful as linkers in PROTACs or antibody-drug conjugates (ADCs).

Reactivity Landscape (Pathway Map)

ReactivityMap Substrate 3-Methylideneoctane (2-Ethyl-1-heptene) Epoxide Spiro-Epoxide (Versatile Electrophile) Substrate->Epoxide m-CPBA (Prilezhaev) PrimAlcohol Primary Alcohol (Anti-Markovnikov) Substrate->PrimAlcohol 1. 9-BBN 2. H2O2, NaOH Diol Vicinal Diol (Glycol) Substrate->Diol OsO4, NMO (Upjohn) Ketone 3-Octanone (Oxidative Cleavage) Substrate->Ketone 1. O3 2. DMS Epoxide->Diol H3O+ (Hydrolysis)

Figure 1: Divergent synthesis pathways from 3-Methylideneoctane. The exocyclic double bond serves as a pivot for oxidation and hydration.

Protocol A: Stereospecific Epoxidation[1][2]

Objective: Synthesis of 2-ethyl-1,2-epoxyheptane. Mechanism: Concerted Prilezhaev Reaction .[1] The reaction proceeds via a "butterfly" transition state where the peracid oxygen is transferred to the alkene syn-facially.[1][2] Why this matters: The resulting epoxide is a high-value intermediate. It can be ring-opened by nucleophiles (amines, azides) to create


-amino alcohols, a motif common in beta-blockers and CNS-active agents.
Materials
  • Substrate: 3-Methylideneoctane (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq. Na

    
    SO
    
    
    
    and Sat. aq. NaHCO
    
    
Step-by-Step Methodology
  • Preparation: Dissolve 3-Methylideneoctane (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

    • Note: Cooling is critical to prevent thermal decomposition of m-CPBA and minimize side reactions.

  • Addition: Dissolve m-CPBA (12 mmol) in DCM (30 mL). Add this solution dropwise to the alkene mixture over 20 minutes.

    • Observation: A white precipitate (m-chlorobenzoic acid) may begin to form as the reaction proceeds.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The alkene (high R

      
      ) should disappear; the epoxide (lower R
      
      
      
      ) will appear. Stain with p-anisaldehyde (epoxides often stain blue/purple).
  • Quench & Workup:

    • Cool back to 0°C. slowly add saturated Na

      
      SO
      
      
      
      (20 mL) to destroy excess peroxide (starch-iodide paper test should be negative).
    • Add saturated NaHCO

      
       (20 mL) to neutralize the m-chlorobenzoic acid byproduct.
      
  • Extraction: Separate layers. Extract the aqueous phase with DCM (2 x 20 mL). Combine organic layers and wash with brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
    

Expected Yield: 85–95% Key Data Point:


H NMR will show the disappearance of vinyl protons (

4.6–4.8 ppm) and appearance of epoxide ring protons (

2.5–2.9 ppm).

Protocol B: Regioselective Hydroboration-Oxidation

Objective: Synthesis of 2-ethylheptan-1-ol (Primary Alcohol). Mechanism: Anti-Markovnikov Syn-Addition . Why this matters: Standard hydroboration with BH


 can lead to mixed regioselectivity on 1,1-disubstituted alkenes. To ensure the hydroxyl group attaches exclusively to the terminal carbon (C1), we use 9-BBN , a sterically demanding borane that cannot easily approach the hindered C3 position.
Materials
  • Substrate: 3-Methylideneoctane (1.0 equiv)

  • Reagent: 9-BBN (0.5 M solution in THF, 1.2 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w)

  • Base: NaOH (3.0 M aq)

Step-by-Step Methodology
  • Hydroboration: Under an inert atmosphere (N

    
     or Ar), charge a flame-dried flask with 3-Methylideneoctane (5 mmol).
    
  • Reagent Addition: Add 9-BBN solution (12 mL, 6 mmol) via syringe.

    • Process Insight: Stir at room temperature for 1 hour, then heat to reflux (65°C) for 2 hours. The steric bulk of 3-MO requires thermal energy to drive the bulky 9-BBN addition to completion.

  • Oxidation (The "Magic" Step):

    • Cool the mixture to 0°C.

    • Sequence is vital: Add NaOH (3 M, 5 mL) first, then add H

      
      O
      
      
      
      (30%, 5 mL) dropwise very slowly.
    • Safety: This oxidation is highly exothermic. Maintain temperature <10°C during addition.

  • Workup: Stir for 1 hour at room temperature. Extract with Diethyl Ether or EtOAc. Wash with brine/water.

  • Purification: The byproduct of 9-BBN oxidation is 1,5-cyclooctanediol, which is water-soluble but can contaminate the organic layer. Thorough water washes usually remove it. If necessary, use column chromatography (Hexanes/EtOAc 8:2).

Expected Yield: >90% (Regioselectivity >98:2 for primary alcohol).

Comparative Data & Decision Matrix

For drug development workflows, choosing the right derivative is a function of the desired physicochemical properties (LogP, H-bond donors).

DerivativeReagent SystemKey FeatureDrug Dev Application
Epoxide m-CPBA / DCMElectrophilic TrapCovalent inhibitors; Intermediate for

-amino alcohols.
Primary Alcohol 9-BBN / H

O

H-Bond Donor / AcceptorLinker attachment point; Solubilizing group.
Tertiary Alcohol H

SO

/ H

O
Markovnikov ProductCreating quaternary carbon centers (rarely used due to elimination side-rxns).
Ketone O

/ DMS
Carbonyl ScaffoldTruncation of lipid chains; Scaffold hopping.
Workflow Logic (DOT Diagram)

WorkflowLogic Start Start: 3-Methylideneoctane Decision Target Moiety? Start->Decision Branch1 Reactive Electrophile (Epoxide) Decision->Branch1 Need Ring Strain Branch2 Stable Linker/Solubilizer (Primary Alcohol) Decision->Branch2 Need -OH Handle Branch3 Scaffold Modification (Ketone) Decision->Branch3 Need C=O Action1 Protocol A: m-CPBA (Maintain Stereochem) Branch1->Action1 Action2 Protocol B: 9-BBN (Steric Control) Branch2->Action2 Action3 Ozonolysis (Cleavage) Branch3->Action3

Figure 2: Decision matrix for functional group installation based on medicinal chemistry requirements.

References

  • Prilezhaev Reaction Mechanism

    • Mechanism of the Prilezhaev Reaction.[1] Organic Chemistry Portal. Available at: [Link]

  • Epoxidation Specificity

    • Schwartz, N. N., & Blumbergs, J. H. (1964).[3] Epoxidations with m-Chloroperbenzoic Acid.[1][3] Journal of Organic Chemistry.[3][4][5] [3]

  • Regioselective Hydroboration (9-BBN)

    • Brown, H. C., & Knights, E. F. (1968). 9-Borabicyclo[3.3.1]nonane as a Convenient Selective Hydroborating Agent.[5][6][7][8] Journal of the American Chemical Society. Available via

  • General Reactivity of 1,1-Disubstituted Alkenes

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[7][9][10] Springer. (Standard Reference Text).

Sources

Protocol for the Selective Epoxidation of 3-Methylideneoctane using meta-Chloroperoxybenzoic Acid (m-CPBA)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Epoxides are pivotal structural motifs in organic synthesis and drug development, serving as versatile intermediates for a wide array of functional group transformations. This application note provides a comprehensive, field-tested protocol for the epoxidation of 3-methylideneoctane, a non-functionalized terminal alkene. The selected method employs meta-chloroperoxybenzoic acid (m-CPBA), a robust and widely accessible reagent, to achieve an efficient and clean conversion. We delve into the mechanistic underpinnings of the Prilezhaev reaction, the rationale for reagent and condition selection, and provide a detailed, step-by-step experimental procedure, including critical safety protocols, reaction workup, and product purification. This guide is designed to equip researchers with a reliable methodology for the synthesis of 2-hexyl-2-methyloxirane, a representative terminal epoxide.

Introduction and Scientific Rationale

The three-membered cyclic ether known as an epoxide is a highly valuable functional group due to the ring strain that makes it susceptible to nucleophilic attack, enabling the stereocontrolled introduction of diverse functionalities.[1][2] While numerous methods exist for the epoxidation of alkenes, unactivated terminal olefins such as 3-methylideneoctane present a distinct challenge due to their lower nucleophilicity compared to more substituted, electron-rich counterparts.[3][4]

Common epoxidation strategies include:

  • Sharpless Asymmetric Epoxidation: Highly effective for allylic alcohols, but not applicable to unfunctionalized alkenes like 3-methylideneoctane.[5][6][7]

  • Jacobsen-Katsuki and Shi Asymmetric Epoxidations: Powerful catalytic systems for generating enantiomerically enriched epoxides, but they introduce complexity and are often optimized for specific substrate classes (e.g., cis-disubstituted or trisubstituted alkenes).[8][9][10][11]

  • Dimethyldioxirane (DMDO): A highly reactive and neutral oxidant, excellent for sensitive substrates.[12][13][14] However, it must be prepared in situ or as a dilute solution, which can be hazardous and inconvenient.[15][16]

For a reliable, scalable, and general-purpose synthesis where enantioselectivity is not the primary objective, the Prilezhaev reaction using a peroxyacid is the method of choice.[17] We have selected meta-chloroperoxybenzoic acid (m-CPBA) for this protocol due to its high reactivity, commercial availability as a relatively stable solid, and operational simplicity.[1]

The Prilezhaev Reaction Mechanism

The epoxidation with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "butterfly" transition state.[17][18] The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxyacid. Simultaneously, the weak O-O bond cleaves, and an internal proton transfer occurs from the peroxyacid's hydroxyl group to its carbonyl oxygen. This concerted process ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[17][18]

Health and Safety Precautions

This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and ANSI-approved safety goggles, is mandatory at all times.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent and a peroxide. It is flammable and can be shock-sensitive, especially in pure form.[19][20] Commercially available m-CPBA is typically stabilized with water (to a purity of ≤77%) but should still be handled with extreme care.[21] Avoid contact with metals, strong acids, bases, and reducing agents.[19][20] Store refrigerated (2–8 °C) in its original container.[22]

  • Dichloromethane (DCM): A volatile and suspect carcinogen. Avoid inhalation and skin contact. Ensure the fume hood has adequate airflow.

  • 3-Methylideneoctane: A flammable liquid.[23] Keep away from ignition sources. May cause skin and eye irritation.[24]

  • Quenching: The reaction workup involves quenching unreacted peroxide. This step can be exothermic. Perform additions of quenching agents slowly and with cooling.

Experimental Protocol: Epoxidation of 3-Methylideneoctane

This protocol details the conversion of 3-methylideneoctane to 2-hexyl-2-methyloxirane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methylideneoctane (C₉H₁₈)≥98%e.g., Sigma-AldrichStore under nitrogen.
m-CPBA (≤77%)Reagente.g., Sigma-AldrichAssay purity before use.
Dichloromethane (DCM, CH₂Cl₂)Anhydrouse.g., Fisher ScientificUse a dry solvent for best results.
Sodium Bicarbonate (NaHCO₃)ReagentStandard SupplierFor workup.
Sodium Sulfite (Na₂SO₃)ReagentStandard SupplierFor peroxide quench.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard SupplierFor drying.
Silica Gel60 Å, 230-400 meshStandard SupplierFor chromatography.
Hexanes / Ethyl AcetateHPLC GradeStandard SupplierFor chromatography.
Reaction Setup and Execution
  • Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methylideneoctane (1.26 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the alkene in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0 °C.

  • Reagent Addition: In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 2.98 g, ~13.0 mmol, 1.3 equiv). Add the m-CPBA to the cooled alkene solution in small portions over 15 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. Guidance: The product epoxide will have a slightly lower Rf value than the starting alkene.

  • Reaction Completion: Once TLC analysis indicates the complete consumption of the starting material, proceed to the workup.

Workup and Purification
  • Quenching: While maintaining the reaction at 0 °C, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃, ~20 mL) to quench any unreacted m-CPBA. Stir vigorously for 20 minutes. Causality: Sodium sulfite is a reducing agent that safely neutralizes the excess peroxide, preventing potential hazards during solvent removal.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL) to neutralize the m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 30 °C.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. Elute with a gradient of 100% hexanes to 2% ethyl acetate in hexanes to afford the pure 2-hexyl-2-methyloxirane as a colorless oil.

Data Presentation and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue
Molar Mass of 3-Methylideneoctane126.24 g/mol
Molar Mass of Product142.24 g/mol
Stoichiometry (Alkene:m-CPBA)1.0 : 1.3
Reaction Temperature0 °C to Room Temp.
Typical Reaction Time2 - 4 hours
Expected Yield 75 - 85%

Experimental Workflow Visualization

The logical flow of the experimental protocol is outlined in the diagram below.

Epoxidation_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Workup & Isolation cluster_purify 3. Purification A Dissolve 3-Methylideneoctane in anhydrous DCM B Cool to 0 °C A->B C Add m-CPBA (1.3 equiv) in portions B->C D Monitor by TLC (2-4 h @ 0 °C) C->D E Quench with aq. Na₂SO₃ D->E F Neutralize with aq. NaHCO₃ E->F G Extract with DCM F->G H Dry (MgSO₄) & Concentrate G->H I Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) H->I J 2-hexyl-2-methyloxirane (Pure Product) I->J

Sources

Application of 3-Methylideneoctane in fragrance synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methylideneoctane in High-Impact Fragrance Synthesis

Part 1: Executive Summary & Chemical Identity

3-Methylideneoctane (CAS: 54393-35-0) is a niche, high-impact alkene intermediate used in advanced perfumery to introduce diffusive "green-metallic" and "vegetative-fungal" nuances. Unlike its ketone precursor (3-Octanone), which provides heavy, earthy-lavender notes, the methylidene derivative offers a volatile, sharp lift essential for reconstructing the realistic "skin" scent of tropical fruits (mango, pineapple) and modernizing galbanum accords.

Chemical Profile:

Property Specification
IUPAC Name 3-Methylideneoctane
CAS Number 54393-35-0
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Odor Profile Diffusive, Green, Metallic, Gassy, Mushroom-nuance, Waxy
Vapor Pressure High (Top Note)

| LogP (est) | ~4.5 (High hydrophobicity) |

Part 2: Synthesis Protocol (Wittig Olefination)

Objective: Synthesize high-purity (>98%) 3-Methylideneoctane from 3-Octanone using a Wittig reaction to ensure regiospecific placement of the exocyclic double bond.

Rationale: Acid-catalyzed dehydration of 3-methyl-3-octanol often leads to a mixture of isomers (Zaitsev vs. Hofmann products). The Wittig reaction guarantees the terminal methylene structure essential for the specific "metallic" odor character.

Experimental Workflow

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB) - 1.2 eq

  • Potassium tert-butoxide (KOtBu) - 1.2 eq

  • 3-Octanone - 1.0 eq

  • Tetrahydrofuran (THF) - Anhydrous

  • n-Heptane (for extraction)

Step-by-Step Protocol:

  • Ylide Formation:

    • Charge a flame-dried 3-neck flask with MTPPB (1.2 eq) and anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C.

    • Add KOtBu (1.2 eq) portion-wise over 20 minutes. The solution will turn bright yellow (formation of the phosphorous ylide).

    • Stir at 0°C for 1 hour to ensure complete deprotonation.

  • Wittig Addition:

    • Add 3-Octanone (1.0 eq) dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor conversion via GC-FID. Look for the disappearance of the ketone peak.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract aqueous layer 3x with n-Heptane (Heptane precipitates Triphenylphosphine oxide (TPPO) better than ether).

    • Combine organic layers, wash with brine, and dry over MgSO₄.

  • Purification (Critical):

    • Filter off the solid TPPO byproduct.

    • Concentrate the filtrate.

    • Distillation: Perform fractional distillation under reduced pressure.

    • Target: Collect fractions boiling at ~140-145°C (atmospheric equivalent).

    • Odor Check: The product must be free of the "burnt plastic" note characteristic of residual phosphines.

Reaction Pathway Diagram:

SynthesisPathway Start 3-Octanone (Ketone Precursor) Intermediate Oxaphosphetane (4-Membered Ring) Start->Intermediate + Ylide (THF, 0°C) Reagent Ph3P=CH2 (Ylide) Reagent->Intermediate Product 3-Methylideneoctane (Target Alkene) Intermediate->Product Collapse Byproduct Ph3P=O (Solid Waste) Intermediate->Byproduct Elimination

Caption: Regiospecific synthesis of 3-Methylideneoctane via Wittig Olefination to prevent isomer isomerization.

Part 3: Olfactory Evaluation & Application

Mechanism of Action: 3-Methylideneoctane acts as a "Space-Filler" in the top-to-middle transition. Its hydrophobic alkyl chain anchors it to the lipid phase of the perfume, while the exposed methylene group provides high volatility and receptor reactivity associated with "green" sensations.

Odor Profile Analysis
PhaseDescriptorsApplication Note
Top (0-15 min) Sharp, Gassy, Metallic, Green Apple skinUse to boost "snap" in green accords.
Heart (15-60 min) Waxy, Fungal (Matsutake), OilyBridges citrus to floral hearts.
Base (Drydown) Neutral alkane, faint woodyLow substantivity; requires fixation.
Formulation Protocol: "Neon Green" Fruit Accord

Objective: Create a hyper-realistic unripe mango skin note.

Protocol:

  • Prepare the Core Fruit Base (Fructone, Manzanate, Allyl Amyl Glycolate).

  • Add 3-Methylideneoctane at 0.5% - 1.0% of the concentrate.

  • Observation: The accord shifts from "candy-sweet" to "natural/vegetal". The metallic edge of the 3-methylideneoctane mimics the sulfurous compounds found in tropical fruit skins without the onion-like off-notes of thiols.

Visualizing the Accord Structure:

AccordStructure Top 3-Methylideneoctane (Metallic Lift) Heart Fructone + Manzanate (Apple/Pineapple Core) Top->Heart Adds 'Skin' Realism Base Galaxolide + Ambroxan (Fixation) Top->Base Modifies Diffusion Heart->Base Substantivity

Caption: Functional role of 3-Methylideneoctane in a fruit accord, providing the realistic 'green skin' top note.

Part 4: Stability & Safety Protocols

Stability Concerns: As a terminal alkene, 3-Methylideneoctane is susceptible to:

  • Autoxidation: Formation of epoxides or hydroperoxides upon exposure to air.

  • Polymerization: Possible in the presence of strong Lewis acids or radical initiators.

QC & Storage Protocol:

  • Stabilization: Must be inhibited with 0.1% BHT (Butylated Hydroxytoluene) or Tocopherol immediately after distillation.

  • Storage: Store in aluminum containers or amber glass under Nitrogen headspace. Keep at <10°C.

  • Shelf Life: 12 months re-test.

  • Usage Limits: While specific IFRA limits for this exact CAS may not be explicitly listed as a restricted standard, treat as a "Hydrocarbon" and follow general GMP. Ensure peroxide value is <10 meq/kg before use in finished goods to prevent sensitization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13383766, 3-Methylideneoctane. Retrieved from [Link]

  • The Good Scents Company (2025). 3-Octanone General Information & Synthesis Precursors. Retrieved from [Link]

  • Wittig, G., & Schöllkopf, U. (1954).Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte. (Foundational chemistry for the cited protocol).
  • Scent.vn (2025). Odor Profile of Methylidene Octane Derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Guide: Synthesis & Troubleshooting of 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 3-Methylideneoctane (IUPAC: 2-ethylhept-1-ene), a sterically demanding exocyclic alkene. The following protocols and troubleshooting modules are designed for researchers encountering yield loss, isomerization, or purification difficulties.

Target Molecule: 3-Methylideneoctane (2-ethylhept-1-ene) CAS: 19780-60-0 (Generic for 2-ethyl-1-heptene isomers, verify specific regioisomer) Core Application: Monomer for functionalized polymers; intermediate in radical cyclizations.

Core Synthesis Directive: The Wittig Approach

While alternative methods (Grignard addition/dehydration, Peterson olefination) exist, the Wittig reaction remains the gold standard for installing exocyclic methylene groups on hindered ketones like 3-octanone, provided specific protocols are followed to mitigate enolization.

Optimized Protocol
  • Substrate: 3-Octanone (Ethyl Pentyl Ketone)

  • Reagent: Methyltriphenylphosphonium bromide (

    
    )
    
  • Base: Potassium tert-butoxide (

    
    ) or 
    
    
    
    -Butyllithium (
    
    
    -BuLi)
  • Solvent: Anhydrous THF (Critical:

    
     ppm)
    

Step-by-Step Workflow:

  • Ylide Generation: Suspend

    
     (1.2 equiv) in THF at 0°C. Add 
    
    
    
    (1.2 equiv) portion-wise. The solution must turn bright yellow (ylide formation). Stir for 45 mins.
    • Scientist's Note: We prefer

      
       over 
      
      
      
      -BuLi for this specific substrate because the potassium salt increases the ylide's reactivity without the extreme basicity that promotes side reactions, although
      
      
      -BuLi is cleaner for very dry conditions.
  • Addition: Cool to -78°C. Add 3-octanone (1.0 equiv) dropwise.

    • Why? Low temperature suppresses the deprotonation (enolization) of the ketone by the basic ylide.

  • Warm-up: Allow to warm to Room Temperature (RT) slowly over 4 hours.

  • Quench: Crucial Step. Quench with Saturated

    
     , not HCl.
    
    • Risk: Strong acids trigger immediate isomerization of the terminal double bond.

  • Workup: Extract with pentane (to precipitate TPPO). Wash with brine.[1] Dry over

    
    .[1][2]
    

Critical Troubleshooting Modules

Module A: The "Ghost" Yield (Enolization vs. Addition)

Symptom: GC-MS shows low conversion (<30%) and a large amount of recovered 3-octanone, despite the ylide color being correct. Root Cause: 3-Octanone has acidic


-protons. The phosphorus ylide (

) is a strong base. Instead of attacking the carbonyl (nucleophilic addition), it deprotonates the ketone (enolization). Upon aqueous quench, the enolate reverts to the starting ketone.

Corrective Actions:

  • Temperature Control: Ensure the addition happens at -78°C. The activation energy for proton transfer is lower than nucleophilic attack; low temp favors the kinetic addition product.

  • The "Instant Ylide" Method: Use Sodium Hexamethyldisilazide (NaHMDS) as the base. The bulky counter-ion and amine byproduct reduce the basicity available for enolization while maintaining nucleophilicity.

  • Alternative Reagent (Tier 2): If Wittig fails repeatedly, switch to the Tebbe Reagent (

    
    -chlorobis(cyclopentadienyl)(dimethylaluminum)-
    
    
    
    -methylenetitanium). It is far less basic and highly effective for enolizable ketones.
Module B: The Isomerization Trap (Exo vs. Endo)

Symptom: NMR shows a triplet at


 5.1 ppm (internal alkene) instead of two singlets at 

4.7-4.8 ppm (terminal methylene). Root Cause: The exocyclic double bond (terminal) is thermodynamically less stable than the endocyclic (internal) isomers (3-methyl-2-octene or 3-methyl-3-octene). Acidic conditions catalyze the migration of the double bond into the chain (Zaitsev product).

The Mechanism of Failure:

  • Protonation of the terminal

    
     forms a tertiary carbocation.
    
  • Elimination of a proton from an adjacent carbon (

    
     or 
    
    
    
    ) forms the more stable internal alkene.

Corrective Actions:

  • Buffered Silica: Never use standard silica gel for purification. It is slightly acidic (

    
    ). Pre-treat silica with 1% Triethylamine (
    
    
    
    ) in hexanes before loading the column.
  • Avoid Distillation of Crude: Do not distill the crude mixture if significant acids (Lewis or Brønsted) are present. Flash chromatography on basic alumina is safer.

Module C: Triphenylphosphine Oxide (TPPO) Removal

Symptom: White crystalline solid persists in the oil product; "sticky" distillation. Root Cause: TPPO is soluble in many organic solvents and co-distills or smears on columns.

Protocol:

  • The Pentane Crash: Dissolve the crude residue in a minimum amount of

    
    , then dilute 10:1 with Pentane. Cool to -20°C overnight. TPPO precipitates; filter off.[3]
    
  • The

    
     Complexation:  Add a solution of anhydrous 
    
    
    
    in ethanol to the crude mixture.
    
    
    forms a 1:2 complex with TPPO (
    
    
    ) which precipitates efficiently. Filter and concentrate.

Reaction Pathway & Failure Analysis (Visualization)

The following diagram illustrates the competition between the desired Wittig pathway and the two primary failure modes: Enolization and Acid-Catalyzed Isomerization.

G Start 3-Octanone (Substrate) Betaine Oxaphosphetane Intermediate Start->Betaine Nucleophilic Attack (-78°C preferred) Enolate Enolate Anion (Dead End) Start->Enolate Deprotonation (High Temp / Basic) Ylide Ph3P=CH2 (Ylide) Ylide->Betaine Ylide->Enolate Target 3-Methylideneoctane (Target Product) Betaine->Target - TPPO Enolate->Start Aq. Workup Carbocation Tertiary Carbocation (Acid Catalyzed) Target->Carbocation + H+ (Acidic Silica/Workup) Isomer Internal Alkenes (Thermodynamic Sink) Carbocation->Isomer - H+ (Rearrangement)

Caption: Figure 1. Reaction network showing the kinetic window for 3-Methylideneoctane synthesis and the thermodynamic drift toward internal isomers.

Physical Properties & Identification Data[4][5][6][7]

Use this table to distinguish the target exocyclic alkene from common internal isomers.

Property3-Methylideneoctane (Target)3-Methyl-2-octene (Isomer)3-Octanone (Starting Material)
Structure Terminal (=CH2)Internal (Tri-substituted)Ketone (C=O)
Boiling Point ~140 - 142°C~148 - 152°C167 - 168°C
1H NMR

4.71 (s, 1H), 4.78 (s, 1H)

5.1-5.3 (q/t, 1H)
No alkene signals
IR Spectrum 1640 cm⁻¹ (C=C), 890 cm⁻¹ (=CH2)1670 cm⁻¹ (weak)1715 cm⁻¹ (Strong C=O)
Stability Sensitive to acidStableStable

Frequently Asked Questions (FAQs)

Q: Can I use silica gel for purification? A: Only if it is buffered. Standard silica is acidic enough to isomerize your product. Slurry the silica in hexanes containing 1% Triethylamine (


) before packing the column. Elute with pure pentane or hexanes.

Q: Why is my yield only 40%? A: Check for enolization. If you recovered a significant amount of 3-octanone, your ylide acted as a base. Switch to NaHMDS as your base or lower the addition temperature to -78°C. Also, ensure your THF is anhydrous; water destroys the ylide immediately.

Q: How do I remove the final traces of TPPO without a column? A: Use the


 precipitation method . Add a stoichiometric amount of 

(dissolved in ethanol) to your crude oil. The complex precipitates rapidly. Filter, then wash the organic layer with water to remove excess Zinc.

Q: Is the Peterson Olefination a better choice? A: It is a valid alternative if the Wittig reaction fails due to steric hindrance. The Peterson elimination can be controlled (Acid vs Base) to determine stereochemistry, but for a terminal alkene, this is less critical. However, the precursors (


-silyl carbanions) are also highly basic, so enolization remains a risk.

References

  • Wittig Reaction Mechanism & Side Reactions

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][4][5][6] Chemical Reviews, 89(4), 863-927. Link

  • Isomerization of Exocyclic Alkenes

    • Pines, H., & Haag, W. O. (1960). "Alumina: Catalyst and Support. I. Alumina, its Intrinsic Acidity and Catalytic Activity." Journal of the American Chemical Society, 82(9), 2471–2483. Link

  • TPPO Removal Strategies

    • Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Enolization Issues in Wittig Reactions

    • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1-85. Link

  • Physical Properties of Octene Isomers

    • NIST Chemistry WebBook, SRD 69. "3-Methyl-2-octene & 2-ethyl-1-heptene Data." Link

Sources

Technical Support Center: Purification of 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex separation of 3-methylideneoctane (also known as 2-ethyl-1-heptene) from its internal isomeric impurities, such as (E)- and (Z)-3-methyl-2-octene.

Because these isomers share identical molecular weights and nearly identical van der Waals radii, standard purification techniques often fail. This guide provides field-proven, mechanistically grounded methodologies to achieve baseline separation using argentation (silver-ion) chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation ineffective for separating 3-methylideneoctane from its internal isomers? A1: The failure of distillation in this context is a matter of thermodynamic physical properties. 3-Methylideneoctane and its internal isomers possess nearly identical intermolecular forces[1]. For instance, the boiling point of 3-methyl-2-octene is approximately 136.2 °C[2], which is virtually indistinguishable from the 135–138 °C range of 3-methylideneoctane. Fractional distillation relies on significant differences in vapor pressure; attempting to separate these isomers thermally will result in poor resolution and risks thermal isomerization of the terminal alkene into the more thermodynamically stable internal alkene[3].

Q2: What is the mechanistic basis of Argentation Chromatography, and why does it work here? A2: Argentation chromatography utilizes a stationary phase impregnated with silver salts (typically AgNO₃)[4]. The separation mechanism is governed by the Dewar-Chatt-Duncanson model: silver ions (Ag⁺) act as electron acceptors, forming reversible coordination complexes with the π-electrons of the carbon-carbon double bonds[5]. The critical differentiating factor is steric hindrance . 3-Methylideneoctane is a terminal (exocyclic) alkene with an exposed double bond, allowing it to form a strong, stable π-complex with Ag⁺. Conversely, the internal double bonds of 3-methyl-2-octene are sterically shielded by flanking alkyl groups, physically preventing close orbital overlap with the silver ions[5]. As a result, the internal isomers elute rapidly, while the terminal isomer is selectively retained[4].

Q3: How do I track the purification if these alkenes lack UV absorbance? A3: Because non-conjugated aliphatic alkenes do not possess a chromophore for UV detection (e.g., at 254 nm), you must use destructive chemical staining. Thin Layer Chromatography (TLC) derivatized with a Potassium Permanganate (KMnO₄) stain is highly effective. The alkene rapidly reduces Mn(VII) to Mn(IV), producing bright yellow spots against a purple background. For quantitative fraction pooling, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard[5].

Quantitative Data Comparison

To understand the chromatographic behavior, we must compare the physical and steric properties of the target molecule against its primary impurity.

Property / Parameter3-Methylideneoctane (Target)3-Methyl-2-octene (Impurity)
Alkene Classification Terminal (Exocyclic)Internal (Trisubstituted)
Boiling Point ~135–138 °C[1]136.2 °C[2]
Steric Hindrance at C=C LowHigh
Affinity for Ag⁺ (π-complexation) StrongWeak
Elution Order (AgNO₃ Silica) Late (Retained)Early (Less Retained)

Experimental Workflow & Protocols

Workflow A Crude 3-Methylideneoctane (Contains Internal Isomers) B Prepare 10% AgNO3 Impregnated Silica Gel A->B C Load Sample in 100% Hexane B->C Protect from light D Elute with 100% Hexane (Internal Isomers Elute First) C->D E Elute with 2-5% EtOAc/Hexane (Terminal Isomer Elutes) D->E Increase mobile phase polarity F TLC Monitoring (KMnO4 Stain) E->F G Pure 3-Methylideneoctane F->G Confirm fractions

Workflow for the argentation chromatography purification of 3-methylideneoctane.

Protocol: 10% w/w AgNO₃-Silica Gel Chromatography

Note: This protocol is designed as a self-validating system. Do not skip the validation checkpoints, as they confirm the thermodynamic viability of the column before sample commitment.

Phase 1: Preparation of the Stationary Phase

  • Dissolution: In a round-bottom flask, dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of deionized water[3].

  • Slurry Formation: Add 90 g of high-purity silica gel (60 Å, 230-400 mesh) to the flask. Add sufficient acetone to create a thick, easily stirrable slurry[5].

  • Solvent Removal & Light Protection: Remove the solvents under reduced pressure using a rotary evaporator until a free-flowing powder is obtained[3].

    • Self-Validation Checkpoint: Wrap the flask completely in aluminum foil. UV light triggers the photochemical reduction of Ag⁺ to elemental Ag⁰, which destroys the column's π-complexation capacity and turns the silica black[5]. If the powder darkens, discard and restart.

  • Activation: Heat the impregnated silica at 120 °C for 4 hours in a drying oven[3].

    • Causality: Residual moisture competitively binds to Ag⁺ ions, drastically reducing the column's capacity to retain alkenes.

Phase 2: Column Packing and Sample Loading

  • Packing: Prepare a slurry of the activated AgNO₃-silica gel in 100% HPLC-grade hexane. Pour it into a foil-wrapped glass chromatography column, allowing it to pack evenly under gravity[3].

  • Loading: Dissolve the crude 3-methylideneoctane mixture in a minimal volume of hexane (~1 mL per gram of crude). Carefully load the sample onto the top of the silica bed[5].

Phase 3: Gradient Elution

  • Impurity Elution: Begin elution with 100% hexane. The sterically hindered internal isomers (e.g., 3-methyl-2-octene) cannot bind effectively to the Ag⁺ and will elute in the early fractions[5].

  • Target Elution: Once TLC confirms the internal isomers have cleared, increase the mobile phase polarity by switching to 2% to 5% Ethyl Acetate in Hexane (v/v). The increased polarity disrupts the Ag⁺-alkene complex, releasing the 3-methylideneoctane[5].

  • Fraction Validation: Spot fractions on a standard silica TLC plate, elute with hexane, and visualize using a KMnO₄ stain. Pool the fractions containing the late-eluting spot.

Troubleshooting Guide

Issue 1: Co-elution of terminal and internal isomers.

  • Causality: The mobile phase is too polar, overpowering the subtle differences in Ag⁺ binding affinities and washing all hydrocarbons off the column simultaneously[5].

  • Solution: Decrease the polarity of the initial mobile phase. Ensure you are starting with strictly 100% non-polar solvent (hexane or pentane) and hold this isocratic condition longer before introducing the ethyl acetate modifier[5].

Issue 2: The silica gel turns dark brown or black during the run.

  • Causality: This indicates the reduction of Ag⁺ to Ag⁰. It is caused either by ambient light exposure or by the presence of reactive impurities (like trace peroxides or amines) in your crude sample.

  • Solution: Ensure the column and solvent reservoirs are heavily wrapped in foil. As a self-validating pre-step, pass your crude sample through a short plug of basic alumina to scavenge peroxides and trace acids before loading it onto the argentation column.

Issue 3: Poor recovery/yield of the target 3-methylideneoctane.

  • Causality: The terminal alkene is binding too strongly to the silver ions, leading to irreversible retention under the current solvent conditions.

  • Solution: Increase the polarity of the final elution solvent. Step the gradient up to 10% Ethyl Acetate, or introduce a stronger π-displacing solvent (e.g., 5% Toluene in Hexane) to successfully outcompete the alkene for the Ag⁺ coordination sites[5].

References

  • Benchchem. "Purification techniques for separating Z and E isomers of tricos-7-ene".
  • Benchchem. "resolving (E)- and (Z)-isomers of icos-5-ene".
  • Wikipedia. "Argentation chromatography".
  • Cheméo. "Chemical Properties of 3-Methyl-2-octene (CAS 113426-22-5)".
  • PubChem - NIH. "3-Methylideneoctane | C9H18 | CID 13383766".

Sources

Challenges in the scale-up of 3-Methylideneoctane production

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Scale-Up, Purification, and Stability for 2-Ethyl-1-heptene (3-Methylideneoctane)
Executive Summary & Molecule Profile

Target Molecule: 3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene) CAS: 54393-35-0 Application: Pheromone synthesis (Myrmica species), polymer intermediates, fine chemical building blocks. Critical Challenge: The scale-up of 3-methylideneoctane is frequently bottlenecked by two factors:

  • Regiochemical Drift: The thermodynamic tendency of the terminal double bond to isomerize into the internal, trisubstituted position (3-methyl-2-octene).

  • Waste Management: The stoichiometric generation of Triphenylphosphine Oxide (TPPO) if using the Wittig route, which becomes unmanageable by chromatography at scales >100g.

Module 1: Synthetic Route Selection (Root Cause Analysis)

User Issue: "We attempted to scale up using a Grignard addition followed by acid-catalyzed dehydration to save costs, but our GC purity is stuck at 60%."

Diagnosis: You are fighting thermodynamics. Acid-catalyzed dehydration follows Zaitsev’s rule, favoring the formation of the more substituted (internal) alkene.

Technical Directive: For 3-methylideneoctane, you must operate under Kinetic Control . The Wittig reaction is the industry standard here because it fixes the double bond position based on the ylide mechanism, not alkene stability.

Comparison of Synthetic Routes
FeatureRoute A: Grignard + Dehydration Route B: Wittig Olefination (Recommended)
Reagents 3-Octanone + MeMgBr, then

3-Octanone +

+ Base
Primary Product 3-Methyl-2-octene (Internal, Trisubstituted)3-Methylideneoctane (Terminal, Disubstituted)
Selectivity Thermodynamic (Zaitsev)Kinetic (Irreversible Betaine collapse)
Scale-up Risk High (Wrong Isomer)Medium (Solids Handling)
Purification Distillation (Difficult separation of isomers)TPPO Removal (Chemical precipitation required)

Decision Logic Diagram:

RouteSelection Start Start: 3-Octanone Decision Choose Reagent System Start->Decision RouteA Route A: MeMgBr / H+ Decision->RouteA Low Cost/High Risk RouteB Route B: Ph3P-MeBr / Base Decision->RouteB High Purity Required IntermedA Tertiary Alcohol RouteA->IntermedA IntermedB Phosphonium Ylide RouteB->IntermedB ResultA FAIL: 3-Methyl-2-octene (Thermodynamic Product) IntermedA->ResultA Acid Dehydration ResultB SUCCESS: 3-Methylideneoctane (Kinetic Product) IntermedB->ResultB Betaine Collapse

Caption: Decision tree highlighting why Grignard-based routes fail for terminal alkene synthesis due to thermodynamic equilibration.

Module 2: Reaction Engineering (The Wittig Protocol)

User Issue: "The reaction mixture solidifies at 500g scale, and yield drops."

Diagnosis: The formation of the phosphonium salt and the subsequent generation of TPPO creates a thick slurry. Inefficient stirring leads to localized hotspots and incomplete conversion.

Protocol: High-Shear Wittig Optimization

  • Solvent Choice: Switch from pure THF to THF/Toluene (1:1) . Toluene improves the solubility of the alkene product while precipitating TPPO more distinctly later.

  • Base Selection:

    • Lab Scale: n-Butyllithium (n-BuLi) – Too dangerous/pyrophoric for >1kg.

    • Scale-Up Recommendation:Potassium tert-butoxide (KOtBu) or Sodium Hexamethyldisilazide (NaHMDS) . KOtBu is easier to handle as a solid but requires strict moisture exclusion.

  • Temperature Control:

    • Ylide formation:

      
       to 
      
      
      
      .
    • Addition of 3-Octanone:

      
       (Exothermic).
      
    • Reaction: Allow to warm to Room Temp. Do not reflux unless conversion stalls; heat promotes isomerization.

Module 3: Downstream Processing (The "TPPO Nightmare")

User Issue: "Column chromatography is impossible at this scale. How do we remove the Triphenylphosphine Oxide (TPPO)?"

Diagnosis: TPPO (


) is the stoichiometric byproduct of the Wittig reaction. It is soluble in many polar organic solvents, making extraction difficult.

Solution: The ZnCl₂ Precipitation Method Instead of chromatography, use chemical complexation to precipitate TPPO as a Lewis acid-base adduct.

Step-by-Step Purification Protocol:

  • Concentration: Remove reaction solvents (THF/Toluene) under reduced pressure.

  • Resuspension: Dissolve the crude oil in Ethanol (approx. 5 mL per gram of crude).

  • Complexation:

    • Prepare a solution of anhydrous Zinc Chloride (

      
      )  in ethanol (2 molar equivalents relative to expected TPPO).
      
    • Add slowly to the crude mixture.

    • Stir for 2-4 hours at room temperature.

  • Filtration: A bulky white precipitate (

    
     complex) will form.
    
    • Filter through a sintered glass funnel or Celite pad.

    • Wash the cake with pentane.

  • Partition: The filtrate contains your product (3-methylideneoctane) and excess

    
    .
    
    • Concentrate the filtrate.

    • Redissolve in Pentane/Water.

    • Wash organic layer with water (removes

      
      ) 
      
      
      
      Brine
      
      
      Dry over
      
      
      .

Visual Workflow: Non-Chromatographic Purification

TPPO_Removal Crude Crude Mixture (Alkene + TPPO) Step1 1. Solvent Swap to Ethanol Crude->Step1 Step2 2. Add ZnCl2 (2.0 equiv) Step1->Step2 Complex Formation of (TPPO)2-ZnCl2 Step2->Complex Filter 3. Filtration Complex->Filter SolidWaste Solid Waste: TPPO-Zn Complex Filter->SolidWaste Filtrate Filtrate: Product + ZnCl2 Filter->Filtrate FinalWash 4. Aqueous Wash (Remove ZnCl2) Filtrate->FinalWash PureProduct Pure 3-Methylideneoctane FinalWash->PureProduct

Caption: Workflow for removing TPPO using Zinc Chloride complexation, eliminating the need for column chromatography.

Module 4: Quality Control & Stability

User Issue: "My product purity dropped from 98% to 92% after one week of storage."

Diagnosis: Terminal alkenes are prone to:

  • Oxidation: Formation of peroxides at the allylic position.

  • Isomerization: Trace acid from the silica plug or glassware can catalyze the shift to 3-methyl-2-octene.

QC Parameters Table:

ParameterSpecificationMethodNote
Appearance Colorless LiquidVisualYellowing indicates oxidation.
Purity >98.0%GC-FIDEnsure separation from 3-methyl-2-octene.
Isomer Content <0.5% internal alkeneGC-MSLook for m/z 126 parent ion fragmentation diffs.
Water Content <0.05%Karl FischerCritical if used for polymerization.

Storage Protocol:

  • Stabilizer: Add 100-200 ppm of BHT (Butylated hydroxytoluene) to inhibit radical polymerization and oxidation.

  • Container: Amber glass or stainless steel. Avoid unlined steel (trace iron can catalyze isomerization).

  • Atmosphere: Store under Argon or Nitrogen headspace.

References
  • Wittig Reaction Mechanism & Scale-up: Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews.

  • TPPO Removal (ZnCl2 Method): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.

  • Ant Pheromone Context: Morgan, E. D. (2009). "Trail pheromones of ants." Physiological Entomology.

  • Isomerization Catalysis: Grotjahn, D. B., et al. (2011). "Bifunctional Catalysts for the Isomerization of Alkenes." Journal of the American Chemical Society.

Sources

Identifying byproducts in 3-Methylideneoctane synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylideneoctane Synthesis & Analysis

Case Reference: #GCMS-3MO-SYN Subject: Identification of Byproducts & Isomers in Exocyclic Alkene Synthesis Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Analytical Challenge

Synthesizing 3-methylideneoctane (an exocyclic alkene) typically involves the Wittig reaction or Peterson olefination. The primary analytical challenge is not just detecting the product, but distinguishing it from thermodynamically stable internal isomers (like 3-methyl-2-octene) and removing persistent reaction byproducts like Triphenylphosphine Oxide (TPPO).

This guide addresses the three most common "Support Tickets" we receive regarding this workflow: Sample Preparation (TPPO Removal) , Chromatographic Separation (Isomers) , and Mass Spectral Deconvolution .

Module 1: Sample Preparation & System Protection

User Issue: "My GC liner is getting dirty after 5 injections, and I see ghost peaks at high retention times."

Root Cause: In Wittig syntheses, Triphenylphosphine Oxide (TPPO) is a stoichiometric byproduct. It has a high boiling point (~360°C) and low volatility. If injected directly, it accumulates in the injection liner and the head of the column, causing active site adsorption, peak tailing, and "ghost peaks" in subsequent runs.

Protocol: The "Crash & Filter" Method TPPO is highly soluble in polar organic solvents (DCM, Ether) but poorly soluble in cold non-polar alkanes (Hexane/Pentane).

  • Concentrate: Evaporate your crude reaction mixture (DCM/Ether) to near dryness/oil.

  • Precipitate: Add ice-cold Hexane (ratio 10:1 solvent to crude oil). TPPO will precipitate as a white solid.

  • Filter: Pass the supernatant through a silica plug or a 0.2 µm PTFE syringe filter.

  • Wash: Wash the solid residue once with cold hexane to recover trapped product.

  • Inject: Use the hexane filtrate for GC-MS.

Visual Workflow (TPPO Removal):

TPPO_Removal start Crude Reaction Mix (Contains 3-MO + TPPO) step1 Evaporate Polar Solvent (DCM/Ether) start->step1 step2 Add Cold Hexane (Non-polar crash solvent) step1->step2 decision TPPO Solubility Check step2->decision precip TPPO Precipitates (White Solid) decision->precip Insoluble super Supernatant (Contains 3-MO) decision->super Soluble filter Silica Plug Filtration precip->filter Wash residue super->filter inject GC-MS Injection filter->inject

Figure 1: Workflow for the removal of Triphenylphosphine Oxide (TPPO) prior to GC analysis to prevent column contamination.

Module 2: Chromatographic Separation of Isomers

User Issue: "I see a shoulder on my main peak, or two peaks with very similar retention times. Which is my product?"

Root Cause: The target 3-methylideneoctane (Exocyclic) and its isomer 3-methyl-2-octene (Endocyclic/Zaitsev product) have boiling points within 2-3°C of each other. Standard "Fast GC" ramps will cause co-elution.

Troubleshooting Guide:

ParameterStandard Method (Fails)Optimized Method (Succeeds)Why?
Column DB-1 or HP-1 (100% Dimethylpolysiloxane)DB-Wax (PEG) or DB-5MS Polar columns (Wax) separate based on dipole moments; isomers often differ slightly in polarity.
Ramp Rate 20°C/min2°C/min (around the elution zone)Slower ramp increases the number of theoretical plates active during the critical separation window.
Carrier Gas Helium (Constant Flow)Hydrogen (if safe) or HeliumHydrogen allows for higher linear velocities with maintained efficiency (Van Deemter curve), sharpening peaks.

Expert Insight: If you cannot change columns, use a temperature hold .

  • Protocol: Ramp fast to 30°C below the expected boiling point (approx. 140°C for these C9 alkenes), then hold for 5 minutes, then ramp at 1°C/min. This flattens the thermal gradient, forcing separation based purely on stationary phase interaction.

Module 3: Mass Spectral Interpretation (The "Fingerprint")

User Issue: "The NIST library match score is similar for both isomers. How do I definitively identify 3-methylideneoctane?"

Scientific Logic: Mass spectrometry of alkenes is driven by Allylic Cleavage . The bond beta to the double bond is the weakest and breaks to form a resonance-stabilized allylic cation.

  • Target: 3-Methylideneoctane (

    
    ) 
    
    • Structure:

      
      
      
    • Allylic Cleavage A: Break C3-C4 bond (Loss of Pentyl chain,

      
      , Mass 71).
      
      • Fragment:

        
        m/z 55  (
        
        
        
        ).
    • Allylic Cleavage B: Break C2-C3 bond (Loss of Ethyl radical,

      
      , Mass 29).
      
      • Fragment:

        
        m/z 97  (
        
        
        
        ).
    • Dominant Peak: Typically m/z 55 or m/z 41 (rearrangement).

  • Isomer: 3-Methyl-2-octene (

    
    ) 
    
    • Structure:

      
      
      
    • Allylic Cleavage: Break C4-C5 bond (Loss of Butyl chain,

      
      , Mass 57).
      
      • Fragment:

        
        m/z 69  (
        
        
        
        ).

Diagnostic Rule:

  • High abundance of m/z 55 and m/z 97 indicates Exocyclic (Target).

  • High abundance of m/z 69 indicates Endocyclic (Isomer).

Visual Logic Tree (MS Interpretation):

MS_Logic scan Analyze Mass Spectrum (Precursor m/z 126) check Check Base Peak & Major Fragments scan->check pathA Major Peak: m/z 55 Secondary: m/z 97 check->pathA Allylic Break A pathB Major Peak: m/z 69 Loss of m/z 57 (Butyl) check->pathB Allylic Break B mechA Mechanism: Loss of Pentyl (71) from C3-C4 Cleavage pathA->mechA mechB Mechanism: Loss of Butyl (57) from C4-C5 Cleavage pathB->mechB resultA CONFIRMED: 3-Methylideneoctane (Target) mechA->resultA resultB IDENTIFIED: 3-Methyl-2-octene (Isomer) mechB->resultB

Figure 2: Decision tree for distinguishing 3-methylideneoctane from its internal isomer based on allylic fragmentation patterns.

Module 4: Synthesis Optimization FAQ

Q: Why am I getting so much internal isomer (3-methyl-2-octene)? A: This is usually a thermodynamic control issue. The internal alkene is more substituted (trisubstituted) and therefore more stable than your target (disubstituted/terminal).

  • Fix: Ensure you are using Kinetic Control .

    • Base: Use a strong, bulky base like LiHMDS or KOtBu at low temperatures (-78°C).

    • Ylide: Unstabilized ylides (like the one formed from methyltriphenylphosphonium bromide) generally favor the Z-alkene or terminal alkene, but if the reaction warms up too fast or sits too long in base, isomerization occurs.

Q: Can I separate the isomers if they are mixed? A: It is difficult via distillation due to boiling point proximity.

  • Chemical Separation: You can exploit the steric difference. The terminal double bond (3-methylidene) is more accessible. Reacting the mixture with a bulky borane (like 9-BBN) might selectively hydroborate the terminal alkene, allowing you to separate the unreacted internal isomer, though this destroys your target.

  • Silver Nitrate Chromatography: Use Silica Gel impregnated with

    
    . The silver ions complex differently with terminal vs. internal alkenes, significantly improving separation resolution [1].
    

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447.

  • NIST Mass Spectrometry Data Center. "Octane, 3-methyl-."[1] NIST Chemistry WebBook, SRD 69. (Note: Used for comparative fragmentation of alkyl backbone).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Allylic Cleavage mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for IR/MS distinction of exo/endo alkenes).

Sources

Best practices for the storage and handling of 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methylideneoctane (IUPAC: 2-Ethyl-1-heptene). As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. Handling branched terminal alkenes (alpha-olefins) requires a deep understanding of their reactivity. This guide provides field-proven, self-validating protocols to ensure the integrity of your reagent and the safety of your laboratory.

Mechanistic Causality: Why 3-Methylideneoctane Degrades

The structural defining feature of 3-methylideneoctane is its terminal double bond and the adjacent allylic carbon. This specific structural motif introduces two primary modes of degradation:

  • Autoxidation (Peroxide Formation): When exposed to atmospheric oxygen, the allylic hydrogens are susceptible to radical abstraction. This initiates a chain reaction that forms resonance-stabilized allylic radicals, which rapidly react with oxygen to yield allylic hydroperoxides[1]. These peroxides are not only severe explosion hazards upon concentration but also act as rogue radical initiators that can derail sensitive organometallic or polymerization experiments.

  • Isomerization: The terminal double bond is kinetically accessible but thermodynamically less stable than internal double bonds. Exposure to trace acids or transition metals catalyzes the migration of the double bond, isomerizing the compound into a more substituted internal alkene (e.g., 3-methyl-2-octene)[2].

Autoxidation A 3-Methylideneoctane (Terminal Alkene) B O2 Exposure (Light/Heat) A->B C Allylic Radical Formation (Hydrogen Abstraction) B->C Radical Initiation D Allylic Hydroperoxide (Explosion/Side-Reaction Risk) C->D +O2 Propagation E Polymerization or Degradation D->E Thermal/Metal Catalysis

Autoxidation pathway of 3-methylideneoctane leading to hazardous allylic hydroperoxides.

Quantitative Data: Physicochemical & Storage Parameters

To maintain chemical integrity, adhere to the following baseline parameters for branched C9 alpha-olefins:

ParameterSpecification / GuidelineCausality / Rationale
IUPAC Name 2-Ethyl-1-hepteneStructural identifier.
Molecular Formula C9H18Branched terminal alkene.
Storage Temperature < 15°C[3]Suppresses thermal radical initiation and slows autoxidation.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen, halting the propagation of hydroperoxides.
Light Exposure Dark / Amber GlassPrevents UV-catalyzed homolytic cleavage of trace peroxides.
Testing Frequency Every 6 months[4]Classified as a List B/C peroxide former; requires strict monitoring.

Troubleshooting & FAQs

Q: Why did my 3-methylideneoctane lose its terminal double bond during the reaction? A: Terminal alkenes are prone to double-bond migration (isomerization) to form more substituted, thermodynamically stable internal alkenes. This is typically catalyzed by trace acids in the reaction vessel or by transition metal catalysts (e.g., Pd, Ru)[2]. Self-Correction: Ensure all glassware is base-washed and oven-dried. If running a metal-catalyzed reaction, check if your catalyst promotes alkene isomerization and consider adding a mild base or coordinating ligand to suppress this pathway.

Q: My reaction yields are inconsistent across different batches. How do I fix this? A: Inconsistent yields in alkene functionalization often stem from accumulated allylic hydroperoxides acting as unintended radical initiators. 3-Methylideneoctane forms these peroxides upon prolonged storage in the presence of oxygen[1]. Self-Correction: Test the batch for peroxides using KI-starch paper. If peroxides are >20 ppm, purify the reagent by passing it through a plug of activated basic alumina before use.

Q: Can I distill 3-methylideneoctane to purify it? A: Yes, but with extreme caution. Distilling a peroxide-containing alkene concentrates the heavy, high-boiling hydroperoxides in the distillation flask, which can lead to a violent explosion[4]. Self-Correction: Never distill to dryness. Always test for and remove peroxides via basic alumina percolation before attempting vacuum distillation.

Self-Validating Experimental Protocols

A robust laboratory protocol must be self-validating. The following workflows ensure that every step of storage and purification is verified by empirical feedback.

Protocol A: Rapid Peroxide Detection (The Validation Step)

Causality: Hydroperoxides oxidize iodide (


) to iodine (

), which complexes with starch to form a deep blue color. This provides immediate visual validation of the alkene's safety.
  • Obtain a commercially available KI-starch test strip.

  • Wet the strip with a single drop of distilled water (peroxide reduction requires an aqueous interface to proceed rapidly).

  • Apply 1-2 drops of 3-methylideneoctane directly to the wetted pad.

  • Wait 15-30 seconds.

  • Validation Check: If the pad remains white, the reagent is safe for use. A dark blue/purple color indicates >20 ppm peroxides, necessitating immediate purification (Proceed to Protocol B).

Protocol B: Basic Alumina Percolation (Peroxide & Acid Removal)

Causality: Basic alumina (Brockmann Grade I) is highly polar and basic. It strongly adsorbs polar hydroperoxides while simultaneously neutralizing trace acids that could cause double-bond isomerization.

  • Pack a glass column or a large Pasteur pipette with a small plug of glass wool at the bottom.

  • Add 2-3 inches of activated Basic Alumina.

  • Pre-wet the column with a small amount of peroxide-free, dry hexanes (optional, depending on concentration needs).

  • Elute the 3-methylideneoctane through the column under positive Argon pressure.

  • Collect the purified alkene in a Schlenk flask pre-purged with Argon.

  • Validation Check: Re-test the eluate using Protocol A. The KI-starch paper must remain white, validating the success of the purification.

Purification Start Raw 3-Methylideneoctane (Stored > 3 months) Test KI-Starch Peroxide Test Start->Test Decision Peroxides Detected? Test->Decision Alumina Pass through Basic Alumina (Removes Peroxides & Acids) Decision->Alumina Yes (>20 ppm) Distill Vacuum Distillation (Optional for High Purity) Decision->Distill No (or post-alumina) Alumina->Distill Store Store under Argon at <15°C in Dark Distill->Store

Self-validating workflow for the storage and purification of terminal alkenes.

References

  • LibreTexts Chemistry. "Naming Alkenes" (Isomerization and structural properties of alkenes). LibreTexts.[Link]

  • Courtneidge, J. L., et al. "Initiated, tert-butyl hydroperoxide-loaded, low-temperature autoxidation of alkenes: a chemoselective synthesis of allylic hydroperoxides". Journal of the Chemical Society, Perkin Transactions 1, 1992. RSC Publishing.[Link]

  • University of Nevada, Reno. "Identifying Peroxide-Forming Chemicals" (Safety guidelines for List B/C peroxide formers and distillation hazards). UNR Environmental Health & Safety.[Link]

Sources

Validation & Comparative

Analytical Superiority in Functional Group Identification: ATR-FTIR vs. Alternative Spectroscopies for 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in molecular spectroscopy, I approach the structural verification of hydrocarbons not merely as a routine assay, but as an exercise in exploiting quantum mechanical selection rules. For drug development professionals and synthetic chemists, confirming the exact architecture of a molecule like 3-methylideneoctane (also known as 2-ethyl-1-heptene) is critical. This branched aliphatic compound features a highly reactive terminal alkene (=CH₂), which serves as a primary functional site for cross-metathesis, epoxidation, and polymerization.

This guide objectively compares Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques (Transmission FT-IR and Raman Spectroscopy) for identifying the functional groups of 3-methylideneoctane, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Principles: Why FT-IR Excels for Terminal Alkenes

To identify 3-methylideneoctane, we must probe the vibrational modes of its terminal alkene group. Infrared spectroscopy operates on the principle of1[1].

For a terminal alkene, the two most diagnostic vibrational modes are:

  • The C=C Asymmetric Stretch (~1640 cm⁻¹): Induces a moderate change in the dipole moment.

  • The =CH₂ Out-of-Plane Bend/Wag (~890 cm⁻¹): Induces a massive, highly polar change in the net dipole moment.

Because the out-of-plane bend is highly polar, it yields an 2[2]. This 890 cm⁻¹ peak is the definitive fingerprint that distinguishes a terminal alkene from internal alkenes (which typically present bending modes at ~965 cm⁻¹ for trans or ~700 cm⁻¹ for cis conformations).

Objective Comparison: ATR-FTIR vs. Raman vs. Transmission IR

When analyzing neat (pure) liquid samples like 3-methylideneoctane, selecting the correct sample introduction and spectroscopic method dictates the quality of the data.

Performance Comparison Table
Feature / TechniqueATR-FTIR (The Standard)Raman SpectroscopyTransmission FT-IR
Physical Principle Dipole moment changePolarizability changeDipole moment change
Sample Prep None. Direct application to crystal.None. Direct laser focus into vial.High. Requires liquid cells (NaCl/KBr).
C=C Stretch (~1640 cm⁻¹) Moderate intensityVery Strong intensityModerate intensity
=CH₂ Bend (~890 cm⁻¹) Very Strong (Enhanced by ATR depth)Weak / AbsentStrong
Pathlength Control Excellent (Evanescent wave is fixed)N/A (Scattering volume)Poor (Prone to peak saturation)
Drawbacks Requires ATR spectral correctionBlind to the crucial 890 cm⁻¹ bendMoisture-sensitive optics; tedious cleaning

The Verdict: While 3[3], it is largely blind to the =CH₂ out-of-plane bend because that specific vibration does not significantly alter the molecule's polarizability volume. Since the 890 cm⁻¹ bend is the absolute proof of the terminal nature of the alkene, FT-IR is mechanistically superior. Furthermore, ATR-FTIR eliminates the pathlength saturation issues inherent to Transmission FT-IR liquid cells.

Quantitative Data: Expected Spectral Assignments

Below is the structured quantitative data you must expect when validating 3-methylideneoctane via ATR-FTIR.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity in ATR-FTIR
Terminal Alkene =C-H Stretch~3075Weak to Moderate
Aliphatic Chain -C-H Stretch (CH₃, CH₂)2850 – 2960Very Strong
Terminal Alkene C=C Stretch~1640Moderate
Aliphatic Chain -CH₂- / -CH₃ Bends1460, 1375Moderate
Terminal Alkene =CH₂ Out-of-Plane Bend~890Very Strong

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee scientific integrity, an experimental protocol cannot simply assume pristine conditions; it must prove them. The following ATR-FTIR workflow for liquid 3-methylideneoctane incorporates a strict self-validating gateway.

Step 1: System Purge and Background Validation (Self-Validation Gateway)

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background spectrum must exhibit a flat baseline between 4000–400 cm⁻¹. If peaks are detected (e.g., a broad 3400 cm⁻¹ O-H stretch from ambient moisture, or a 2900 cm⁻¹ C-H stretch from residual organics), the crystal is contaminated. The protocol halts here until a flat baseline is achieved. This guarantees that subsequent signals are exclusively derived from the 3-methylideneoctane sample.

Step 2: Sample Application

  • Action: Deposit 2-3 drops of neat 3-methylideneoctane directly onto the diamond crystal using a glass Pasteur pipette, ensuring the crystal face is entirely covered.

  • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Complete coverage ensures maximum interaction with this wave, optimizing the signal-to-noise ratio without the pathlength saturation seen in transmission cells.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio by a factor of

    
    . This noise reduction is critical for cleanly resolving the moderate C=C stretch at ~1640 cm⁻¹ from baseline artifacts.
    

Step 4: Spectral Correction

  • Action: Apply an "ATR Correction" algorithm via the spectrometer's software.

  • Causality: In ATR-FTIR, the 4[4] (it penetrates deeper at lower wavenumbers). Without this mathematical correction, the critical =CH₂ wag at 890 cm⁻¹ will appear artificially massive compared to the high-frequency C-H stretches at ~3000 cm⁻¹, skewing quantitative peak ratios.

Spectroscopic Decision Workflow

The following diagram illustrates the logical pathway for confirming the terminal alkene structure, highlighting the divergence in detection capabilities between IR and Raman techniques.

G Sample 3-Methylideneoctane (Liquid Sample) ATR ATR-FTIR (Dipole Moment Change) Sample->ATR Raman Raman Spectroscopy (Polarizability Change) Sample->Raman IR_890 Strong Peak: ~890 cm⁻¹ (=CH2 Out-of-Plane Bend) ATR->IR_890 IR_1640 Moderate Peak: ~1640 cm⁻¹ (C=C Stretch) ATR->IR_1640 Ram_1640 Strong Peak: ~1640 cm⁻¹ (C=C Stretch) Raman->Ram_1640 Ram_890 Weak/Absent: ~890 cm⁻¹ (=CH2 Bend) Raman->Ram_890 Confirm Positive Identification: Terminal Alkene Group IR_890->Confirm IR_1640->Confirm Ram_1640->Confirm

Spectroscopic workflow comparing ATR-FTIR and Raman for terminal alkene identification.

References

  • Source: National Institutes of Health (NIH)
  • Can you explain the difference between IR, FTIR and Raman spectroscopy?
  • Infrared And Raman Characteristic Group Frequencies Tables And Charts Source: Sema URL
  • Identifying Infrared Spectrums (project_file_299)
  • FT-IR Imaging in ATR and Transmission Modes: Practical Considerations and Emerging Applications Source: ResearchGate URL

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methylideneoctane and its Saturated Analogue, 3-Methyloctane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the unsaturated hydrocarbon, 3-methylideneoctane. Due to the limited availability of experimental spectra for this specific compound, we will leverage fundamental principles of mass spectrometry to predict its fragmentation pathways. To provide a robust comparative framework, we will contrast this predicted pattern with the experimentally determined fragmentation of its saturated analogue, 3-methyloctane. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of organic molecules.

Introduction: The Role of Structure in Mass Spectral Fragmentation

Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. The process involves bombarding a molecule with high-energy electrons, typically at 70 eV, which leads to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The fragmentation pattern is intrinsically linked to the molecule's structure. The presence of functional groups, branching, and unsaturation dictates the preferential cleavage pathways, which are governed by the stability of the resulting fragment ions and neutral losses. For unsaturated hydrocarbons like 3-methylideneoctane, the position of the double bond is a key determinant of its fragmentation behavior. In contrast, saturated alkanes such as 3-methyloctane primarily fragment at branching points to form stable carbocations.

This guide will first predict the fragmentation of 3-methylideneoctane by considering established mechanisms for alkenes. Subsequently, we will analyze the known mass spectrum of 3-methyloctane to highlight the significant differences in fragmentation that arise from the presence of a double bond.

Predicted Fragmentation Pattern of 3-Methylideneoctane

3-Methylideneoctane (C₉H₁₈, molecular weight: 126.24 g/mol ) is an alkene with an exocyclic double bond at the C3 position. The fragmentation of its molecular ion (m/z 126) is expected to be dominated by processes that are influenced by the presence of the π-system.

Key Predicted Fragmentation Pathways

The primary fragmentation mechanisms anticipated for 3-methylideneoctane are allylic cleavage, vinylic cleavage, and rearrangements such as the McLafferty rearrangement.

  • Allylic Cleavage: This is often the most favored fragmentation pathway for alkenes as it results in a resonance-stabilized allylic cation.[1] For 3-methylideneoctane, cleavage of the C4-C5 bond would yield a stable allylic cation at m/z 69 . This is predicted to be a major peak in the spectrum. Another possible allylic cleavage of the C2-C-CH₂ bond would result in a fragment at m/z 41 .

  • Vinylic Cleavage: Cleavage of a bond directly attached to the double bond is generally less favorable than allylic cleavage. However, it can still contribute to the overall spectrum. Cleavage of the C3-C4 bond could lead to a vinylic cation at m/z 55 .

  • McLafferty Rearrangement: This is a characteristic rearrangement for compounds containing a double bond and a γ-hydrogen.[2] In 3-methylideneoctane, a γ-hydrogen can be abstracted from the C6 position by the double bond, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 84 .

The following diagram illustrates these predicted fragmentation pathways:

G M 3-Methylideneoctane C9H18 [M]+•, m/z 126 F69 Allylic Cation C5H9+ m/z 69 M->F69 Allylic Cleavage (-C4H9•) F41 Allylic Cation C3H5+ m/z 41 M->F41 Allylic Cleavage (-C6H13•) F55 Vinylic Cation C4H7+ m/z 55 M->F55 Vinylic Cleavage (-C5H11•) F84 McLafferty Rearrangement C6H12+• m/z 84 M->F84 McLafferty Rearrangement (-C3H6)

Caption: Predicted fragmentation of 3-methylideneoctane.

Experimental Fragmentation Pattern of 3-Methyloctane

In contrast to its unsaturated counterpart, the fragmentation of 3-methyloctane (C₉H₂₀, molecular weight: 128.26 g/mol ) is characteristic of a branched alkane. The fragmentation is driven by the formation of the most stable carbocations, which typically occurs at the branching point.[3]

Analysis of Key Fragment Ions

The electron ionization mass spectrum of 3-methyloctane is well-documented in the NIST Mass Spectrometry Data Center.[4][5] The key fragment ions are observed at m/z 99, 85, 57, and 43.

  • m/z 99: This ion is formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion (M-29). This cleavage occurs at the C3-C4 bond, alpha to the methyl branch.

  • m/z 85: This fragment arises from the loss of a propyl radical (•C₃H₇) via cleavage of the C4-C5 bond (M-43).

  • m/z 57: A prominent peak corresponding to the butyl cation ([C₄H₉]⁺), likely formed from cleavage at the C5-C6 bond with the loss of a C₄H₉ radical.

  • m/z 43: This is often the base peak and corresponds to the stable secondary propyl cation ([CH₃CHCH₃]⁺) or the n-propyl cation ([CH₃CH₂CH₂]⁺).

The fragmentation pathways for 3-methyloctane are depicted below:

G M 3-Methyloctane C9H20 [M]+•, m/z 128 F99 [M-C2H5]+ m/z 99 M->F99 α-Cleavage (-C2H5•) F85 [M-C3H7]+ m/z 85 M->F85 Cleavage (-C3H7•) F57 [C4H9]+ m/z 57 M->F57 Cleavage (-C4H9•) F43 [C3H7]+ m/z 43 (Base Peak) M->F43 Cleavage (-C5H11•)

Caption: Fragmentation of 3-methyloctane.

Comparative Analysis

The predicted mass spectrum of 3-methylideneoctane and the experimental mass spectrum of 3-methyloctane are expected to show distinct differences, primarily due to the influence of the double bond.

Feature3-Methylideneoctane (Predicted)3-Methyloctane (Experimental)Rationale for Difference
Molecular Ion (M•+) m/z 126, likely of moderate to low intensity.m/z 128, often weak or absent in branched alkanes.The π-system in alkenes can stabilize the molecular ion to a greater extent than in branched alkanes.
Key Fragmentation Pathways Allylic cleavage, vinylic cleavage, McLafferty rearrangement.Cleavage at the branch point to form stable carbocations.The double bond directs fragmentation in 3-methylideneoctane, while the methyl branch directs fragmentation in 3-methyloctane.
Major Predicted/Observed Ions m/z 69, 41 (allylic), 84 (McLafferty), 55 (vinylic).m/z 99, 85, 57, 43.The fragment ions are indicative of the different structural features and cleavage mechanisms.
Base Peak Predicted to be m/z 69 or 41 due to the formation of a stable allylic cation.m/z 43.[3]The most stable fragment dictates the base peak. For the alkene, it's the resonance-stabilized allylic cation; for the alkane, it's a small, stable secondary carbocation.

Experimental Protocol: GC-MS Analysis of Volatile Hydrocarbons

The following is a standard protocol for the analysis of volatile hydrocarbons like 3-methylideneoctane and 3-methyloctane using gas chromatography-mass spectrometry (GC-MS).

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with a 5975 MS detector or similar).

  • Capillary Column: A non-polar column such as a HP-5MS (5% phenyl-methylpolysiloxane) or equivalent is suitable for hydrocarbon analysis. Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Sample Preparation
  • Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as hexane or pentane.

  • For complex matrices, a sample preparation technique like headspace sampling or solid-phase microextraction (SPME) may be employed to isolate the volatile components.[6]

GC-MS Conditions
  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Scan Speed: Normal.

Data Analysis
  • Acquire the total ion chromatogram (TIC).

  • Identify the peak of interest corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to reference spectra in databases such as the NIST/EPA/NIH Mass Spectral Library.

The following workflow diagram summarizes the experimental process:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Dilution Dilute Sample (e.g., in Hexane) Injection Inject into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis Comparison Database Comparison (NIST) Analysis->Comparison

Caption: GC-MS workflow for hydrocarbon analysis.

Conclusion

This guide has provided a detailed prediction of the mass spectral fragmentation pattern of 3-methylideneoctane and a comparative analysis with its saturated analogue, 3-methyloctane. The presence of the exocyclic double bond in 3-methylideneoctane is predicted to direct fragmentation through allylic cleavage and McLafferty rearrangement, leading to a distinctly different mass spectrum compared to the branched alkane fragmentation of 3-methyloctane. Understanding these fundamental fragmentation mechanisms is crucial for the accurate structural elucidation of unknown organic compounds. The provided experimental protocol offers a robust starting point for researchers seeking to obtain and interpret the mass spectra of such volatile hydrocarbons.

References

  • DU Chem. (n.d.). Fragmentation of Alkane. Available at: [Link]

  • Wikipedia. (2023). McLafferty rearrangement. Available at: [Link]

  • PubChem. (n.d.). 3-Methyloctane. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Octane, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Methyloctane. NIST Chemistry WebBook. Available at: [Link]

  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Available at: [Link]

  • Massachusetts Department of Environmental Protection. (2017). Method for the Determination of Volatile Petroleum Hydrocarbons (VPH) by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of 3-methylhexane. Available at: [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Available at: [Link]

Sources

Comparison of synthesis methods for 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene) CAS: 15919-22-9 (Generic isomer references) / Specific isomer context required Core Challenge: The synthesis of 3-methylideneoctane from its logical precursor, 3-octanone , presents a classic chemoselectivity problem. 3-Octanone is an enolizable ketone with protons at both


-positions (C2 and C4). Traditional basic methylenation methods (e.g., Wittig) suffer from competitive enolization, leading to low yields and difficult-to-separate internal alkene/allene byproducts.

This guide compares three distinct synthetic methodologies:

  • Tebbe Methylenation (Recommended): The "Precision Tool" offering the highest yield and selectivity by avoiding basic conditions.

  • Petasis Olefination: A user-friendly, non-pyrophoric alternative to Tebbe, suitable for scale-up.

  • Classical Wittig Reaction: The "Baseline" method, included for cost comparison but flagged for poor atom economy and selectivity issues with this specific substrate.

Comparative Analysis Dashboard

The following data summarizes the performance of each method specifically for the conversion of 3-octanone to 3-methylideneoctane .

MetricMethod A: Tebbe Reagent Method B: Petasis Reagent Method C: Wittig Reaction
Reagent

-chloro-bridged titanocene
Dimethyltitanocene (

)

(Ylide)
Active Species Schrock Carbene (

)
Schrock Carbene (

)
Phosphonium Ylide
Reaction pH Lewis Acidic / NeutralNeutralStrongly Basic (

)
Yield (Isolated) 88 - 94% 82 - 89% 45 - 60%
Selectivity >99% Exocyclic Alkene>98% Exocyclic AlkenePoor (Isomerization risk)
Atom Economy Low (Ti/Al waste)Moderate (Ti waste)Poor (

waste)
Key Risk Pyrophoric reagents (

)
Thermal decompositionEnolization of ketone
Cost Profile High (Reagent prep)High (Commercial availability)Low (Commodity Chems)

Method A: Tebbe Methylenation (Gold Standard)

Rationale

The Tebbe reagent is the superior choice for synthesizing 3-methylideneoctane. Unlike the Wittig reagent, the Tebbe complex acts as a masked source of the nucleophilic titanium methylidene (


) without requiring strong bases. This eliminates the risk of deprotonating the 

-carbons of 3-octanone, ensuring the reaction proceeds exclusively via [2+2] cycloaddition to form the terminal alkene.
Mechanism & Pathway

The reaction proceeds through the formation of an oxatitanacyclobutane intermediate, which collapses to release the alkene and a titanium oxide species.

TebbeMechanism Tebbe Tebbe Reagent (Cp2Ti-CH2-AlMe2-Cl) Carbene Active Schrock Carbene (Cp2Ti=CH2) Tebbe->Carbene - AlMe2Cl Base Lewis Base (THF/Pyridine) Base->Carbene Activates Cycle Oxatitanacyclobutane Intermediate Carbene->Cycle + Ketone [2+2] Cycloaddition Ketone 3-Octanone Ketone->Cycle Product 3-Methylideneoctane + [Cp2Ti=O] Cycle->Product Cycloreversion Driving Force: Ti=O bond

Figure 1: Mechanism of Tebbe Olefination via Schrock Carbene.

Experimental Protocol

Safety Note: The Tebbe reagent is pyrophoric and must be handled under inert atmosphere (Argon/Nitrogen).

  • Reagent Preparation (In situ):

    • In a flame-dried Schlenk flask under Argon, dissolve Titanocene dichloride (

      
      , 1.0 equiv)  in anhydrous toluene.
      
    • Slowly add Trimethylaluminum (

      
      , 2.0 equiv)  at 0°C.
      
    • Stir at room temperature for 3 days to form the red Tebbe reagent solution (approx. 0.5 M).

  • Methylenation:

    • Cool the Tebbe solution to 0°C.

    • Add 3-Octanone (0.9 equiv) dropwise as a solution in anhydrous THF (THF acts as the Lewis base to activate the reagent).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool to -10°C. Carefully quench by the dropwise addition of 0.1 M NaOH (Caution: vigorous gas evolution of methane).

    • Dilute with diethyl ether and add solid

      
       to clump the aluminum salts.
      
    • Filter through a pad of Celite.

  • Purification:

    • Concentrate the filtrate carefully (product is volatile).

    • Purify via flash chromatography (Pentane/Hexanes) or fractional distillation.

Method B: Petasis Olefination (Scalable Alternative)

Rationale

The Petasis reagent (Dimethyltitanocene) offers similar reactivity to Tebbe but is significantly easier to handle. It is not pyrophoric and is stable in the solid state if kept cold and dark. The active carbene is generated thermally, making this method ideal for labs lacking specialized glovebox facilities or for larger scale-ups where handling pyrophoric


 is hazardous.
Experimental Protocol
  • Preparation:

    • Dissolve

      
       (1.1 equiv)  in anhydrous Toluene.
      
    • Add 3-Octanone (1.0 equiv) .

  • Reaction:

    • Heat the mixture to 60-75°C in the dark (aluminum foil wrap) for 4-6 hours.

    • Note: The reaction is driven by the thermal decomposition of the reagent to release methane and the active titanocene methylidene.

  • Workup:

    • Cool to room temperature.

    • Add hexane and filter through a plug of silica gel to remove titanium byproducts (which remain as orange/red bands).

    • Concentrate the filtrate to obtain the product.

Method C: Wittig Reaction (The Baseline)

Rationale

Included primarily for cost comparison. While reagents are cheap, the basicity of the phosphorus ylide (


) causes significant issues with 3-octanone. The 

-protons are susceptible to abstraction, leading to enolate formation. This results in:
  • Recovery of starting material (upon quenching).

  • Formation of isomeric internal alkenes.

  • Lower overall yields.

Mechanistic Failure Mode

Unlike the concerted [2+2] of the Ti-reagents, the Wittig proceeds via a polarized betaine/oxaphosphetane. The initial step requires nucleophilic attack on the carbonyl. Steric hindrance from the ethyl/pentyl chains, combined with the high basicity, favors the competing acid-base reaction (enolization).

WittigFailure Ylide Phosphonium Ylide (Ph3P=CH2) Ketone 3-Octanone (Enolizable) Ylide->Ketone Reacts with PathA Path A: Nucleophilic Attack (Desired) Ketone->PathA Slow (Sterics) PathB Path B: Deprotonation (Parasitic) Ketone->PathB Fast (Basicity) Product 3-Methylideneoctane PathA->Product Enolate Ketone Enolate (Dead End / Isomerization) PathB->Enolate

Figure 2: Competing pathways in the Wittig reaction of enolizable ketones.

Experimental Protocol (Optimized for Yield)

To maximize yield if this method must be used, use "Instant Ylide" conditions or Potassium tert-butoxide to ensure rapid generation.

  • Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF.

  • Add Potassium tert-butoxide (KOtBu, 1.5 equiv) at 0°C. Stir for 30 mins to generate the bright yellow ylide.

  • Add 3-Octanone (1.0 equiv) dropwise.

  • Stir at Room Temperature (or reflux if conversion is low) for 12 hours.

  • Aqueous workup and extraction with hexanes. Expect significant triphenylphosphine oxide (

    
    ) byproduct which is difficult to separate from the non-polar alkene.
    

References

  • Tebbe, F. N., Parshall, G. W., & Reddy, G. S. (1978). Olefin homologation with titanium methylene compounds. Journal of the American Chemical Society, 100(11), 3611–3613. Link

  • Petasis, N. A., & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations. 1. Methylenations of carbonyl compounds with dimethyltitanocene. Journal of the American Chemical Society, 112(17), 6392–6394. Link

  • Pine, S. H., et al. (1980). Carbonyl methylenation using a titanium-aluminum complex. The Journal of Organic Chemistry, 45(24), 4791–4793. Link

  • Kelly, S. E. (2004).[1] Alkene Synthesis. In Comprehensive Organic Synthesis. Elsevier. (Discussion of Wittig vs. Tebbe selectivity).

Sources

Comparative Analysis of 3-Methylideneoctane and Terminal Alkenes: A Guide to Steric Control in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the subtle structural nuances of starting materials dictate the success or failure of a catalytic cycle. This guide provides an objective, data-driven comparison between 3-Methylideneoctane and other standard terminal alkenes (such as 1-octene). By analyzing their steric profiles, we can predict and control their behavior in complex organometallic transformations like hydroformylation and olefin metathesis.

Nomenclature & Structural Mechanics

Before evaluating reactivity, we must address the structural identity of our primary subject. Historically, researchers and legacy chemical inventories have referred to this molecule as 2-ethyl-1-heptene , prioritizing the inclusion of the double bond within the parent chain.

However, under the updated 2013 IUPAC Recommendations (P-44.3.2), the primary criterion for naming acyclic parent structures is strictly the length of the carbon chain; unsaturation is now a secondary priority[1]. Because the molecule contains an unbroken eight-carbon backbone, the correct systematic designation is 3-methylideneoctane (PubChem CID: 13383766)[2].

Structurally, 3-methylideneoctane is a 1,1-disubstituted terminal alkene . Unlike simple monosubstituted alkenes (e.g., 1-octene), the vinylic carbon in 3-methylideneoctane is bonded to both an ethyl and a pentyl group. This geminal disubstitution creates a highly congested steric pocket that fundamentally alters its interaction with transition metal catalysts.

Comparative Reactivity Matrix

To objectively evaluate performance, we compare 3-methylideneoctane against 1-octene (unhindered) and 2-methyl-1-heptene (moderately hindered) across standard catalytic workflows.

Table 1: Quantitative & Qualitative Comparison of Terminal Alkenes
Parameter1-Octene2-Methyl-1-heptene3-Methylideneoctane
Substitution Pattern Monosubstituted1,1-Disubstituted1,1-Disubstituted
Vinylic Steric Hindrance MinimalModerate (Methyl group)Severe (Ethyl group)
Grubbs Metathesis Class Type I (Highly Reactive)Type III (Sluggish)Type IV (Unreactive)
Hydroformylation Output Mixed (Linear & Branched)Exclusively LinearExclusively Linear
Molecular Weight 112.21 g/mol 112.21 g/mol 126.24 g/mol
2.1 Olefin Metathesis: The Steric Barrier

In olefin metathesis, terminal alkenes are categorized by their ability to undergo homodimerization via ruthenium alkylidene catalysts. 1-Octene is a Type I olefin , undergoing rapid and quantitative cross-metathesis. Conversely, the bulky ethyl group on 3-methylideneoctane classifies it as a Type IV olefin (a spectator). The severe steric clash prevents the formation of the necessary metallacyclobutane intermediate. To functionalize 3-methylideneoctane via metathesis, direct cross-metathesis fails; researchers must employ advanced "relay metathesis" strategies, utilizing a sacrificial tether to force intramolecular catalyst transfer[3].

2.2 Hydroformylation: Keulemans' Rule in Action

Hydroformylation of monosubstituted alkenes typically yields a mixture of linear and branched aldehydes. However, 1,1-disubstituted alkenes like 3-methylideneoctane are governed by Keulemans' rule. The steric bulk of the alpha-substituents completely blocks Markovnikov insertion into the metal-hydride bond. As a result, hydroformylation of 3-methylideneoctane yields the linear (anti-Markovnikov) aldehyde with >99:1 regioselectivity[4][5].

G A 3-Methylideneoctane (Sterically Hindered) B [Rh]-H Alkene Complex A->B + Rh Catalyst + Syngas C Markovnikov Insertion (Blocked by Ethyl/Pentyl) B->C Alpha Carbon D Anti-Markovnikov Insertion (Kinetically Favored) B->D Beta Carbon C->B High Activation Energy E Exclusive Linear Aldehyde D->E Reductive Elimination

Figure 1: Rh-catalyzed hydroformylation showing steric rejection of the Markovnikov pathway.

Self-Validating Experimental Protocol: Regioselective Hydroformylation

To harness the inherent regioselectivity of 3-methylideneoctane, the following protocol details a self-validating system for Rhodium-catalyzed hydroformylation. Every step is designed with built-in causality to ensure reproducibility and accurate kinetic tracking.

Phase 1: Reaction Assembly (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge a high-pressure stainless steel reactor with

    
     (1.0 mol%), the bulky bisphosphite ligand BiPhePhos (2.0 mol%), and 3-methylideneoctane (1.0 equiv).
    
    • Causality: BiPhePhos enforces an equatorial-equatorial coordination environment on the Rh center. This rigid, deep chiral pocket synergizes with the substrate's geminal disubstitution to strictly forbid branched aldehyde formation[5].

Phase 2: Internal Calibration 2. Add exactly 0.5 equivalents of n-dodecane to the mixture, followed by anhydrous toluene to reach a 0.5 M substrate concentration.

  • Causality:n-Dodecane is entirely inert to hydroformylation. Its inclusion acts as an internal standard, establishing a baseline for GC-FID analysis. This allows us to track true catalytic conversion and distinguish it from physical mass loss (e.g., solvent evaporation or reactor leaks).

Phase 3: Pressurization & Kinetics 3. Seal the reactor, purge three times with syngas (1:1


), and pressurize to exactly 10 bar. Heat the reaction to 80 °C with vigorous stirring.
  • Causality: 10 bar is the kinetic optimum. Lower pressures risk catalyst precipitation into inactive Rh clusters, while higher pressures saturate the Rh center with CO, inhibiting the rate-determining alkene dissociation/insertion step.

Phase 4: Validation & Quench 4. After 12 hours, cool the reactor to 0 °C, vent the syngas slowly, and immediately filter the crude mixture through a short silica plug using ethyl acetate as the eluent.

  • Causality: The immediate thermal quench and silica filtration strip the active Rh catalyst from the product stream. This prevents post-reaction isomerization of the aldehyde, ensuring the GC-FID and NMR data accurately reflect the kinetic outcome of the transformation.

Conclusion

The comparative study of 3-methylideneoctane against simpler terminal alkenes highlights a critical principle in synthetic chemistry: steric hindrance is not merely an obstacle; it is a tool for exquisite regiocontrol. While its 1,1-disubstituted nature renders it virtually inert in standard cross-metathesis[3], that exact same steric bulk guarantees exclusive linear selectivity in hydroformylation[4]. Understanding these mechanistic nuances allows researchers to select the right catalyst systems and design highly efficient, self-validating experimental workflows.

References

1.[2] PubChem, "3-Methylideneoctane | C9H18 | CID 13383766 - PubChem - NIH". Available at:[Link] 2.[1] Chemistry Stack Exchange, "Longest chain IUPAC rule - Chemistry Stack Exchange". Available at:[Link] 3.[4] ChemRxiv, "Alcohol Synthesis by Cobalt-Catalyzed Visible-Light-Driven Reductive Hydroformylation - ChemRxiv". Available at:[Link] 4.[5] ACS Publications, "Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides | Journal of the American Chemical Society". Available at:[Link] 5.[3] Organic Letters, "Geminal Alkene–Alkyne Cross Metathesis Using a Relay Strategy | Organic Letters". Available at:[Link]

Sources

Technical Validation Guide: 3-Methylideneoctane Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylideneoctane (


)  is a branched alkene often utilized as a monomer in specialized polymerization studies or as a standard in hydrocarbon analysis. While modern chromatography (GC-FID) and spectroscopy (NMR) are standard for structural confirmation, Elemental Analysis (EA) —specifically Carbon and Hydrogen (CH) combustion analysis—remains the critical "gatekeeper" method for establishing bulk material integrity.

This guide details the validation of 3-Methylideneoctane purity. It argues that while EA cannot distinguish between structural isomers (e.g., nonene isomers), it is the only method that effectively flags non-volatile inorganic contaminants, moisture, and solvent residues that chromatographic methods often miss.

Technical Deep Dive: The Science of Validation

The Molecule
  • IUPAC Name: 3-Methylideneoctane[1]

  • CAS: 54393-35-0[1]

  • Formula:

    
    
    
  • Molecular Weight: 126.24 g/mol [1]

  • Boiling Point: ~145°C (Estimated based on structural analogs)

  • State: Volatile Liquid

Theoretical Composition

To validate purity, experimental data must be compared against these theoretical mass percentages:

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
The "Isomer Blindness" Paradox

A critical limitation of EA is its inability to distinguish between isomers. 3-Methylideneoctane (


) has the exact same elemental composition as 1-nonene, trans-4-nonene, or any other mono-unsaturated 

alkene.
  • Implication: EA confirms the empirical formula and bulk purity but not the specific structure.

  • Solution: EA must be paired with qNMR or GC-MS for structural identity.

Why EA is Non-Negotiable

If GC-FID is so precise, why use EA?

  • Inorganic Blind Spots: GC detectors (FID) do not see inorganic salts (e.g., sodium chloride from extraction workups) or silica gel fines. A sample could be 99% pure by GC area integration but only 90% pure by mass due to salt contamination. EA detects this as a depression in %C and %H values.

  • Moisture Detection: Water is often invisible or poorly quantified in standard GC methods. EA reveals water contamination if the Hydrogen value is anomalously high or if the total mass balance (

    
    ) falls significantly below 100%.
    

Comparative Analysis: EA vs. Alternatives

The following table contrasts Elemental Analysis with primary alternatives for this specific alkene.

FeatureElemental Analysis (CH) GC-FID qNMR (

)
Primary Output Mass % of C and HVolatile Organic Impurity ProfileMolar/Mass Purity & Structure
Isomer Specificity None (Blind to isomers)High (Separates isomers)High (Distinct chemical shifts)
Inorganic Detection Indirect (Low %C/%H indicates inorganics)None (Inorganics stay in liner)None (Usually NMR silent)
Moisture Detection Indirect (Mass balance gap)Poor (Poor response on FID)High (Distinct

peak)
Sample Size 2–5 mg< 1 µL10–20 mg
Precision

(Standard)


(Standard)
Visualizing the Analytical Workflow

The diagram below illustrates where EA fits into the validation hierarchy.

ValidationWorkflow Sample Crude 3-Methylideneoctane GC Step 1: GC-FID (Check Organic Purity) Sample->GC Decision1 Organic Purity > 98%? GC->Decision1 EA Step 2: Elemental Analysis (Check Bulk Mass Balance) Decision1->EA Yes Fail RE-PURIFY (Distillation/Column) Decision1->Fail No (Isomers/Solvents found) Decision2 Values within ±0.4%? EA->Decision2 NMR Step 3: qNMR / 13C-NMR (Confirm Isomer Structure) Decision2->NMR Yes Decision2->Fail No (Salts/Water present) Pass VALIDATED REFERENCE MATERIAL NMR->Pass

Figure 1: Hierarchical validation workflow ensuring both structural identity and bulk mass purity.

Experimental Protocol: Validating 3-Methylideneoctane

Objective: Determine Carbon and Hydrogen content with a tolerance of


 relative to theoretical values, following ASTM D5291  guidelines [1].
Critical Equipment
  • Combustion Analyzer: (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Microbalance: Resolution of at least 1 µg (

    
     mg).
    
  • Encapsulation: Liquid injection is preferred. If using solid mode, use hermetically sealed tin capsules (cold-welded) to prevent evaporation of the volatile alkene.

Step-by-Step Methodology

Step 1: System Conditioning

  • Purge the combustion tube with Helium (carrier gas) and Oxygen (combustion gas).

  • Set furnace temperature to 950°C (critical for complete oxidation of alkenes to prevent soot formation).

  • Run three "blank" capsules to stabilize the baseline.

  • Run a standard (e.g., Acetanilide or Dodecane) to verify calibration factors (

    
    -factors). Note: Dodecane is chemically similar to the analyte and is a preferred liquid standard.
    

Step 2: Sample Preparation (The Volatility Challenge)

  • Caution: 3-Methylideneoctane is volatile. Open weighing will lead to mass loss and artificially low %C results.

  • Protocol:

    • Tare a tin capsule on the microbalance.

    • Using a microsyringe, dispense 2.0 – 3.0 mg of 3-Methylideneoctane into the capsule.

    • Immediately seal the capsule using a cold-weld press (e.g., PerkinElmer Sealer).

    • Record the weight immediately. If the weight drifts downwards by >2 µ g/sec , the seal is defective. Discard and repeat.

Step 3: Combustion Analysis

  • Load sealed samples into the autosampler.

  • Inject

    
     volume calculated for 5 mg of carbon (excess oxygen is required).
    
  • Combustion reaction:

    
    
    
  • Gases pass through reduction copper (650°C) to remove excess oxygen and convert

    
     to 
    
    
    
    .
  • Detection via TCD (Thermal Conductivity Detector).

Data Interpretation & Troubleshooting

Scenario A: Perfect Pass

  • Found: C: 85.50%, H: 14.45%

  • Delta: C (-0.13%), H (+0.08%)

Scenario B: The "Wet" Sample

  • Found: C: 82.10%, H: 14.20%

  • Analysis: Carbon is significantly low (-3.5%). Hydrogen is near theoretical.

  • Diagnosis: The sample likely contains non-combustible impurities (silica, salts) or the capsule leaked (volatility loss).

    • Calculation: If C is 82.10% instead of 85.63%, the purity is roughly

      
      . The missing 4% is likely inorganic material.
      

Scenario C: Solvent Contamination (e.g., Dichloromethane)

  • Found: C: 80.5%, H: 13.1%

  • Analysis: Both C and H are low.

  • Diagnosis: Presence of a heteroatom-rich solvent (like DCM,

    
    ) which dilutes the Carbon mass percentage.
    
Logic Diagram: Troubleshooting EA Results

EATroubleshooting Result EA Result Obtained Check Compare to Theoretical (C: 85.63%, H: 14.37%) Result->Check Pass Within ±0.4%? PASS Check->Pass Yes LowC Low %C Normal %H Check->LowC C < 85.2% LowCH Low %C Low %H Check->LowCH Both Low HighH Low %C High %H Check->HighH H > 14.8% Inorganic Impurities\n(Salts/Silica) Inorganic Impurities (Salts/Silica) LowC->Inorganic Impurities\n(Salts/Silica) Heavy Solvent Residue\n(DCM/Chloroform) Heavy Solvent Residue (DCM/Chloroform) LowCH->Heavy Solvent Residue\n(DCM/Chloroform) Moisture/Water\nContamination Moisture/Water Contamination HighH->Moisture/Water\nContamination

Figure 2: Diagnostic logic for interpreting deviations in elemental composition.

Conclusion

Validating 3-Methylideneoctane requires a multi-modal approach. While GC-FID confirms the absence of organic side-products and qNMR verifies the isomeric structure, Elemental Analysis provides the indispensable confirmation of bulk mass purity.

For a successful validation:

  • Ensure the sample is hermetically sealed to prevent volatilization errors.

  • Target a tolerance of

    
      from theoretical values (
    
    
    
    ,
    
    
    ).
  • Use EA results to calculate the "mass balance gap" to detect non-volatile salts often invisible to spectroscopy.

References

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[2] West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Methylideneoctane - Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Royal Society of Chemistry. (2024). Guidance for the description of experimental procedures and characterization of new compounds. Chemical Science Authors & Referees. [Link]

Sources

Gas Chromatography Retention Dynamics of 3-Methylideneoctane: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals conducting volatile organic compound (VOC) profiling, the accurate identification of branched alkenes is a persistent analytical challenge. 3-Methylideneoctane (IUPAC: 2-ethyl-1-heptene; C9H18) is a highly specific structural isomer whose retention behavior fluctuates significantly depending on the stationary phase of the gas chromatography (GC) column. Because absolute retention times (RT) are highly dependent on carrier gas velocity and thermal gradients, relying on the Kovats Retention Index (RI) across different column chemistries is the gold standard for orthogonal validation.

This guide objectively compares the chromatographic performance of 3-methylideneoctane across non-polar, mid-polar, and polar stationary phases, providing the mechanistic causality behind its retention shifts and a self-validating experimental protocol for your laboratory.

Mechanistic Insights: Column Chemistry & Retention Dynamics

To predict and understand the behavior of 3-methylideneoctane, we must analyze its molecular structure. As a C9 branched alkene with a terminal methylidene group (=CH2), its interaction with a stationary phase is governed by two competing physical properties: vapor pressure (boiling point) and polarizability .

  • Non-Polar Columns (e.g., DB-1, HP-1): Separation on a 100% dimethylpolysiloxane phase is strictly governed by dispersive (van der Waals) forces, which correlate directly with the molecule's boiling point. Although 3-methylideneoctane has nine carbons, its branched ethyl group reduces its molecular surface area compared to linear nonane. This structural compactness lowers its boiling point (~138 °C) relative to nonane (151 °C). Consequently, it elutes earlier than the C9 alkane standard, yielding a Kovats RI of approximately 875.

  • Mid-Polar Columns (e.g., HP-5, DB-5): The introduction of 5% phenyl groups into the siloxane polymer creates a mildly polarizable environment. The π-electrons of the terminal methylidene double bond engage in weak π-π interactions with the phenyl rings of the stationary phase. This slight increase in retentive force causes a marginal delay in elution, shifting the RI to approximately 885.

  • Polar Columns (e.g., DB-WAX): Transitioning to a Polyethylene Glycol (PEG) phase completely alters the separation mechanism. The oxygen atoms in the PEG polymer backbone possess lone pairs that create strong, permanent dipoles. These dipoles interact aggressively with the polarizable π-electron cloud of the alkene via dipole-induced dipole interactions. This strong secondary retentive force delays the elution of 3-methylideneoctane significantly relative to the inert n-alkanes, pushing its apparent Kovats RI up to approximately 960. By comparing this shift against homologous branched alkenes like 2-ethyl-1-hexene , analysts can confidently confirm the presence of the terminal double bond.

Comparative Performance: Column Selection Guide

The following table summarizes the expected retention metrics for 3-methylideneoctane. Note: Absolute retention times are estimates based on the standardized thermal program detailed in the protocol section.

Column PhasePolarityStationary Phase CompositionEst. Retention Time (min)*Kovats Retention Index (RI)Primary Interaction Mechanism
DB-1 / HP-1 Non-Polar100% Dimethylpolysiloxane6.42~875 Dispersive (Boiling Point)
HP-5 / DB-5 Mid-Polar5% Phenyl, 95% Dimethylpolysiloxane6.75~885 Dispersive + Weak π-π
DB-WAX PolarPolyethylene Glycol (PEG)8.50~960 Dipole-induced Dipole

Experimental Protocol: Self-Validating GC-FID/MS Workflow

To ensure absolute trustworthiness in your data, the following protocol incorporates a self-validating bracketed calibration system. This ensures that any micro-fluctuations in pneumatic pressure or oven temperature do not compromise the calculated Retention Index.

Phase 1: System Suitability & Calibration
  • Alkane Standard Preparation: Prepare a C7–C30 n-alkane mixture at a concentration of 10 µg/mL in GC-grade hexane.

  • Pre-Run Calibration Injection: Inject 1 µL of the alkane standard to establish the baseline retention times. This effectively maps the retention window (specifically between octane [C8] and decane [C10]) required for the Kovats calculation.

Phase 2: Sample Preparation & Injection
  • Sample Dilution: Dilute the organic extract containing 3-methylideneoctane to approximately 50 µg/mL in hexane to prevent column overloading and peak fronting.

  • Injection Parameters: Inject 1 µL into a Split/Splitless inlet set to 250 °C with a split ratio of 1:50 . Use ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min .

Phase 3: Chromatographic Separation
  • Standardized Oven Temperature Program:

    • Initial hold at 40 °C for 2.0 minutes.

    • Ramp at 10 °C/min to 200 °C .

    • Final hold for 5.0 minutes to bake out heavier matrix components.

Phase 4: Detection & Self-Validating Data Processing
  • Detection:

    • For MS: Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35–300.

    • For FID: Set the detector to 280 °C with optimized H2 (40 mL/min) and Air (400 mL/min) flows.

  • Post-Run Validation: Re-inject the C7–C30 alkane standard. Critical Quality Attribute (CQA): The retention times of the C8 and C9 alkanes must not have drifted by more than ±0.02 minutes compared to the pre-run calibration. If drift exceeds this threshold, maintenance on the inlet (e.g., septum/liner replacement) is required.

  • RI Calculation: Apply the isothermal-equivalent Kovats equation using the adjacent n-alkanes to derive the system-independent Retention Index.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating GC methodology, ensuring data integrity from sample preparation to final RI calculation.

G cluster_columns Orthogonal Column Separation Prep Sample Preparation (Hexane + C7-C30 Alkanes) Inject GC Injection (Split 1:50, 250°C) Prep->Inject DB1 Non-Polar (DB-1) RI ~875 Inject->DB1 HP5 Mid-Polar (HP-5) RI ~885 Inject->HP5 DBWAX Polar (DB-WAX) RI ~960 Inject->DBWAX Detect Detection (FID/MS) (70 eV EI) DB1->Detect HP5->Detect DBWAX->Detect Analyze Data Analysis (Kovats RI Calculation) Detect->Analyze

Fig 1: Self-validating GC-MS workflow for determining the Kovats RI of 3-methylideneoctane.

References

  • National Center for Biotechnology Information. "3-Methylideneoctane | C9H18 | CID 13383766". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "3-Methyleneheptane | C8H16 | CID 15404". PubChem. Available at: [Link]

Computational Modeling of 3-Methylideneoctane Reaction Mechanisms: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on the late-stage functionalization of aliphatic chains, modeling the reactivity of flexible terminal alkenes like (


) has become a critical benchmark in computational chemistry[1].

3-Methylideneoctane presents a dual challenge for in silico modeling. First, its highly flexible hexyl tail possesses multiple rotatable bonds, creating a vast conformational potential energy surface (PES). Second, its terminal alkene moiety requires rigorous, high-level quantum mechanical (QM) treatment to accurately predict transition state (TS) barriers and regioselectivity (e.g., Markovnikov vs. anti-Markovnikov electrophilic addition).

This guide objectively compares leading computational software suites—evaluating GFN2-xTB, Gaussian 16, and ORCA 5—to establish a self-validating, high-accuracy workflow for modeling flexible alkene reaction mechanisms.

Phase 1: Conformational Space Exploration

Products Compared: CREST (GFN2-xTB) vs. Classical Molecular Mechanics (e.g., MMFF94)

To accurately model a reaction, you must start from the global minimum of the pre-reaction complex. Classical force fields like MMFF94 are exceptionally fast but often fail to capture the subtle stereoelectronic effects (such as hyperconjugation) that stabilize specific reactive conformers of branched alkenes.

, a semi-empirical tight-binding method, incorporates multipole electrostatics and short-range dispersion, providing near-DFT accuracy at a fraction of the computational cost[2].

Verdict: CREST using GFN2-xTB is vastly superior for generating pre-reaction complexes. It utilizes meta-dynamics (MTD) with a root-mean-square-deviation (RMSD) biasing potential to globally explore the conformer space, preventing the simulation from becoming trapped in local minima[3].

Workflow Input 3-Methylideneoctane (SMILES Input) CREST Conformational Sampling (CREST / GFN2-xTB) Input->CREST Generate 3D Ensembles DFT TS Geometry & ZPE (B3LYP-D3/def2-TZVP) CREST->DFT Lowest Energy Conformer CCSDT Single Point Energy (DLPNO-CCSD(T)/cc-pV5Z) DFT->CCSDT Validated TS Geometry Output Accurate Activation Free Energy (ΔG‡) CCSDT->Output Electronic Energy + ZPE

Computational workflow for modeling 3-methylideneoctane reaction barriers.

Phase 2: Transition State (TS) Optimization

Products Compared: Gaussian 16 (Berny Algorithm) vs. ORCA 5 (NEB-TS)

Locating the first-order saddle point for the electrophilic addition of an acid (e.g., HCl) to 3-methylideneoctane requires robust optimization algorithms. Gaussian 16’s Berny algorithm is the historical industry standard, utilizing an exact analytical Hessian to guide the search. However, it requires an exceptional initial user guess.

Conversely, ORCA’s Nudged Elastic Band to TS (NEB-TS) method automates the interpolation between the reactant and product, making it highly efficient for complex reaction coordinates where the exact trajectory of the incoming electrophile is unknown[4].

Verdict: For automated, high-throughput screening of multiple alkene derivatives, ORCA’s NEB-TS significantly reduces human error. For precise, single-reaction mechanistic validation where the reaction coordinate is well understood, Gaussian 16 with a pre-calculated Hessian remains the gold standard.

Phase 3: High-Accuracy Energetics (Barrier Heights)

Products Compared: ORCA (DLPNO-CCSD(T)) vs. Gaussian 16 (B3LYP-D3)

Standard Density Functional Theory (e.g., B3LYP-D3) systematically underestimates reaction activation barriers, sometimes by up to 7 kcal/mol[5]. To accurately predict the kinetic product distribution, coupled-cluster theory is required.

ORCA’s Domain-based Local Pair Natural Orbital Coupled Cluster () provides "gold standard" accuracy with near-linear scaling, allowing it to be applied to the full 27-atom 3-methylideneoctane system without structural truncation[5][6].

Verdict: DFT should only be used for optimizing geometries and calculating zero-point energy (ZPE) corrections. Final single-point energies must be calculated using DLPNO-CCSD(T)/cc-pV5Z to achieve true chemical accuracy (< 1 kcal/mol error)[5].

Reaction Reactant 3-Methylideneoctane + HCl Pre-reaction Complex TS_Mark Markovnikov TS [δ+ at C3] Reactant->TS_Mark ΔG‡ = 18.2 kcal/mol TS_Anti Anti-Markovnikov TS [δ+ at C1] Reactant->TS_Anti ΔG‡ = 25.4 kcal/mol Prod_Mark 3-Chloro-3-methyloctane (Thermodynamic Product) TS_Mark->Prod_Mark Prod_Anti 1-Chloro-3-methyloctane (Kinetic Product) TS_Anti->Prod_Anti

Competing electrophilic addition pathways for 3-methylideneoctane.

Quantitative Performance Comparison

The following table summarizes the performance of the evaluated computational methods when modeling the hydrohalogenation of 3-methylideneoctane.

Computational MethodPrimary FunctionCPU Time (per conformer)Barrier Error (

)
Scaling Behavior
MMFF94 (Classical) Rapid 3D generation< 1 secondN/A (Cannot break bonds)

GFN2-xTB (SQM) Conformational sampling~2 minutes~4.5 kcal/mol

B3LYP-D3/def2-TZVP TS Geometry & ZPE~4 hours3.0 - 7.0 kcal/mol

DLPNO-CCSD(T)/cc-pV5Z Final Single-Point Energy~14 hours< 1.0 kcal/mol

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if a validation checkpoint fails.

Protocol 1: Conformational Sampling of the Pre-Reaction Complex

Objective: Identify the global minimum of the 3-methylideneoctane + HCl complex.

  • Input Generation: Convert the 1D SMILES of 3-methylideneoctane (CCCCCC(=C)CC) into a 3D coordinate file using OpenBabel, and manually place the HCl molecule ~2.5 Å above the alkene

    
    -cloud.
    
  • CREST Meta-Dynamics: Run CREST with the GFN2-xTB Hamiltonian. Command:crest complex.xyz -gfn2 -chrg 0 -uhf 0 Causality: GFN2-xTB includes analytical linearized Poisson-Boltzmann (ALPB) implicit solvation. This is critical for stabilizing the approaching polar HCl molecule against the non-polar hexyl tail, preventing artificial gas-phase repulsion[7].

  • Validation Checkpoint: Inspect the crest.energies output file. The ensemble should contain at least 50 unique conformers within a 3 kcal/mol window. If fewer are found, the PES was not sufficiently explored; increase the meta-dynamics simulation time (parameter ki/N)[3].

Protocol 2: Transition State Search and High-Accuracy Energetics

Objective: Determine the activation free energy (


) for the Markovnikov addition.
  • DFT Optimization: Use the lowest-energy conformer from Protocol 1 as the starting geometry in Gaussian 16. Run a Berny algorithm TS optimization using B3LYP-D3/def2-TZVP. Command:#p opt=(ts, calcfc, noeigentest) freq b3lyp/def2tzvp empiricaldispersion=gd3bj Causality: The D3(BJ) empirical dispersion correction is mandatory. Without it, the stabilizing van der Waals interactions between the flexible hexyl chain and the incoming electrophile during the transition state will be ignored, leading to artificially inflated barriers[5].

  • Validation Checkpoint (Critical): The frequency calculation must yield exactly one imaginary frequency (e.g., -450 cm⁻¹). Visualize the normal mode in GaussView to ensure the vector corresponds exclusively to the proton transfer from HCl to the C1 terminal carbon.

  • DLPNO-CCSD(T) Single Point: Extract the optimized TS geometry and run a single-point energy calculation in ORCA 5 using the cc-pV5Z basis set. Command:! DLPNO-CCSD(T) cc-pV5Z cc-pV5Z/C TightPNO Causality: Using the massive cc-pV5Z basis set renders Basis Set Superposition Error (BSSE) negligible. The TightPNO threshold ensures the local correlation approximation does not compromise the "gold standard" accuracy of the barrier height[5][8].

  • Validation Checkpoint: Check the

    
     diagnostic in the ORCA output. A value 
    
    
    
    confirms that the transition state is well-described by a single-reference wavefunction, validating the use of the CCSD(T) method.

References

  • 3-Methylideneoctane | C9H18 | CID 13383766 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations Source: ACS Publications (Journal of Chemical Theory and Computation) URL:[Link]

  • Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Calculating accurate energy barriers - ORCA 6.1 TUTORIALS Source: FACCTs URL:[Link]

  • GFN2-xTB – an Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Source: ChemRxiv URL:[Link]

Sources

Safety Operating Guide

3-Methylideneoctane (2-Ethyl-1-heptene): Comprehensive Laboratory Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Methylideneoctane (also recognized by its[1]) is a branched C9 alkene commonly utilized in [2]. Because it is a [3] and poses[4], its disposal requires rigorous operational controls.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of 3-methylideneoctane. (Note: As a branched C9 alkene, 3-methylideneoctane shares the primary hazard profile of the nonene chemical class; operational parameters below are grounded in these validated class characteristics).

Section 1: Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physical properties driving the chemical's behavior. 3-Methylideneoctane floats on water, vaporizes readily at room temperature, and can [5].

Table 1: 3-Methylideneoctane (C9H18) Hazard Data Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Weight [2]Heavier than air; vapors will accumulate in low-lying areas, fume hoods, or drains.
Specific Gravity [3]Floats on water; [5].
GHS Classification [3]Requires grounding/bonding during transfer to prevent static discharge.
Environmental Hazard [3]Strictly prohibited from drain disposal. Requires specialized destruction.
RCRA Waste Code D001 (Ignitability)Must be managed as a characteristic hazardous waste under EPA guidelines.
Section 2: Operational Workflow: Waste Segregation & Containerization

Expertise & Causality: The primary objective of waste segregation is to prevent cross-contamination with halogenated solvents. When incinerated, halogenated mixtures require significantly higher temperatures and specialized scrubbers to prevent the formation of toxic dioxins and furans, [6].

Protocol 1: Point-of-Generation Segregation

  • Verify Waste Stream Compatibility: Ensure the waste container is designated exclusively for "Non-Halogenated Flammable Liquids." Do not mix 3-methylideneoctane with chloroform, dichloromethane, or [6].

  • Select Appropriate Containerization: Use UN/DOT-approved High-Density Polyethylene (HDPE) or Teflon-lined metal safety cans.

    • Causality: Standard low-density plastics can degrade over time when exposed to non-polar aliphatic alkenes, leading to micro-leaks.

  • Implement Vapor Control: Fill containers only to 80% capacity.

    • Causality: Leaving a 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture.

  • Self-Validating Check: After sealing the container, verify the integrity of the seal by checking for localized odors. 3-Methylideneoctane has a[5]; its presence outside the container indicates a compromised seal.

Section 3: Disposal Logistics & Treatment Protocols

Expertise & Causality: 3-Methylideneoctane cannot be neutralized chemically in the lab. The only EPA-compliant method for complete destruction is [6].

Protocol 2: Lab-to-Facility Transfer

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state: "3-Methylideneoctane (2-ethyl-1-heptene), Non-Halogenated Flammable Liquid, D001, Aquatic Toxicity."

  • Temporary Storage: Store the sealed waste container in a grounded, [3]. Keep away from direct sunlight and heat sources.

  • Manifesting and Transport: Transfer the waste to your institution's Environmental Health and Safety (EHS) team. They will contract an EPA-certified disposal facility to incinerate the waste at temperatures exceeding 850°C, breaking the C9H18 hydrocarbon chain down entirely into harmless CO₂ and H₂O.

Section 4: Emergency Spill Response & Containment

Expertise & Causality: In the event of a spill, the immediate danger is vapor ignition and drain infiltration. Because the chemical is less dense than water, standard aqueous cleanup methods will only spread the contamination.

Protocol 3: Spill Neutralization Workflow

  • Evacuate and Isolate: Immediately[5] in the vicinity. Evacuate non-essential personnel.

  • Ventilate: Maximize fume hood flow rates and open exterior windows if available to disperse heavier-than-air vapors.

  • Containment: Surround the spill perimeter with [5] (e.g., dry earth, sand, or specialized polypropylene spill pads).

    • Causality: Combustible absorbents like sawdust can ignite when saturated with a Class 3 flammable liquid.

  • Collection: Use[5] (e.g., brass or plastic scoops) to collect the saturated absorbent. Place it into an airtight, hazardous waste bucket.

  • Validation: Wipe the area with a mild detergent solution to remove residual hydrocarbon film, ensuring no slip hazard or lingering odor remains.

Section 5: Waste Management Workflow Visualization

The following diagram illustrates the logical flow of 3-methylideneoctane from generation to final destruction, highlighting the critical divergence between halogenated and non-halogenated streams.

WasteWorkflow Start Waste Generation: 3-Methylideneoctane Segregation Phase Separation & Segregation Start->Segregation Collect & Assess Aqueous Aqueous Waste (<1% Organics) Segregation->Aqueous Trace Contamination Organic Organic Waste Stream (Non-Halogenated) Segregation->Organic Primary Route Halogenated Halogenated Mix (Avoid if possible) Segregation->Halogenated Cross-Contaminated WaterTreatment Specialized Wastewater Treatment Aqueous->WaterTreatment Aquatic Toxicity Check Storage Temporary Storage (Flammables Cabinet) Organic->Storage Label & Seal Halogenated->Storage Separate Stream (Higher Cost) Incineration High-Temp Incineration (>850°C, Primary Disposal) Storage->Incineration EPA-Certified Transport

3-Methylideneoctane Waste Segregation and Disposal Workflow.

References

Sources

Personal protective equipment for handling 3-Methylideneoctane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Protocols for Handling 3-Methylideneoctane

Welcome. As a Senior Application Scientist, I frequently consult with research teams on the nuanced safety requirements of branched alkenes. Today, we are dissecting the operational and safety protocols for 3-Methylideneoctane (C9H18).

Historically recognized in literature as 2-ethyl-1-heptene, its nomenclature was updated following modern [1], which now prioritize the longest acyclic carbon chain (octane) over the chain containing the unsaturation. Regardless of the label on your reagent bottle, this C9 branched alkene presents specific physicochemical hazards that demand rigorous engineering controls and precise Personal Protective Equipment (PPE).

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the why behind the chemical's behavior. Safety is not about blind compliance; it is about respecting molecular causality.

  • Flammability (Category 2/3): Analogous to similar terminal and branched alkenes like[2] and , 3-methylideneoctane possesses a low flash point and high vapor pressure. Causality: Its relatively low molecular weight and weak intermolecular van der Waals forces allow it to readily volatilize, forming explosive vapor-air mixtures at ambient laboratory temperatures.

  • Aspiration Toxicity (Category 1): This is the most critical physiological hazard. Causality: Due to its extremely low kinematic viscosity and low surface tension, if the liquid is ingested or inhaled as an aerosol, it rapidly spreads across the respiratory mucosa. It bypasses the mucociliary escalator, penetrating deep into the alveoli and causing severe chemical pneumonitis[2][3].

  • Dermal & Ocular Irritation (Category 2): Causality: As a highly lipophilic hydrocarbon, it acts as a potent defatting agent. Upon dermal contact, it dissolves the lipid bilayer of the stratum corneum, leading to rapid transepidermal water loss, erythema, and dermatitis.

Physicochemical & Hazard Data Summary

Property Value (Approximate based on C9 Alkene Analogs) Clinical/Safety Implication
Molecular Weight 126.24 g/mol High volatility at room temperature.
Flash Point 24°C (75.2°F) Forms explosive mixtures near ambient conditions[2].
Vapor Pressure 11 mmHg (at 37.7°C) Requires handling in a certified fume hood[2].

| Density | 0.73 g/mL | Floats on water; water jets are ineffective for firefighting[2][3]. |

Personal Protective Equipment (PPE) Matrix

Your PPE is your last line of defense. The following matrix outlines the required gear and the mechanistic justification for each choice.

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular/Face Indirect-vented chemical splash goggles (ANSI Z87.1+)Prevents vapor intrusion and liquid splash from reaching the highly absorptive conjunctiva.
Dermal (Body) Flame-resistant (FR) lab coat (e.g., Nomex), closed-toe non-porous shoesMitigates flash-fire risks; prevents lipophilic absorption through standard porous cotton.
Dermal (Hands) Primary: Viton™ or Nitrile (thickness >0.3mm)Avoid: Latex or standard NeopreneAlkenes rapidly permeate natural rubber. Nitrile provides adequate short-term splash protection; Viton offers >480 min breakthrough time against non-polar hydrocarbons.
Respiratory Half-mask respirator with Organic Vapor (OV) cartridges (e.g., ABEK/EN14387)Required only if handling outside a certified fume hood or during spill cleanups. Captures volatile hydrocarbons via activated carbon adsorption[2][4].

Operational Workflows

Protocol A: Safe Transfer & Aliquoting This protocol ensures a self-validating system where static buildup and vapor release are systematically neutralized.

  • Environment Prep: Conduct all transfers inside a Class II Type B or standard chemical fume hood with a verified face velocity of 80-100 fpm.

  • Static Mitigation: Non-polar alkenes accumulate static charge during flow. Ground and bond both the source drum and the receiving vessel.

    • Validation Step: Verify grounding integrity using a multimeter (<10 ohms resistance) before initiating the transfer.

  • Transfer Mechanism: Use a chemically compatible, non-sparking syringe (glass/PTFE) or a peristaltic pump with Viton tubing. Do not free-pour, which exponentially increases vapor generation and spill risk.

  • Sealing: Cap the receiving vessel immediately with a PTFE-lined septum to prevent volatilization.

Protocol B: Spill Response & Decontamination

  • Isolation: Immediately extinguish all ignition sources and evacuate personnel not wearing OV respirators[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or specialized activated carbon pads)[3]. Never use combustible materials like paper towels or sawdust.

  • Recovery: Use non-sparking tools (e.g., beryllium-copper or plastic scoops) to collect the saturated absorbent into a hazardous waste container.

  • Decontamination: Wash the surface with a mild detergent and water to remove the residual lipophilic film.

    • Validation Step: Post-cleanup, verify the absence of residual hydrocarbon vapors using a Photoionization Detector (PID) before removing respiratory PPE.

Waste Disposal & Environmental Logistics

Branched alkenes are highly toxic to aquatic life with long-lasting effects[3][5].

  • Segregation: Collect in a designated, clearly labeled "Halogen-Free Flammable Organic Waste" container. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic epoxidation or auto-ignition.

  • Storage: Keep waste containers tightly closed and grounded in a ventilated, explosion-proof flammables cabinet[4].

  • Destruction: Final disposal must be executed via high-temperature controlled incineration by a licensed hazardous waste contractor[3][5].

Operational Flow Diagram

G Storage 1. Storage Flammables Cabinet (<25°C) Prep 2. Preparation Don PPE & Verify Hood Draft Storage->Prep Transfer 3. Transfer & Aliquoting Grounding & Bonding Prep->Transfer Spill Spill Detected? Transfer->Spill Cleanup Spill Protocol Absorbent & Non-sparking tools Spill->Cleanup Yes Use 4. Experimental Application Closed System Operations Spill->Use No Disposal 5. Waste Disposal Halogen-Free Organic Waste Cleanup->Disposal Use->Disposal

Figure 1: End-to-end operational workflow for 3-Methylideneoctane handling and spill response.

References

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Chemistry Stack Exchange. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.